5-(2-Thiophene)-2-thiobarbituric acid
Description
Structure
2D Structure
Properties
IUPAC Name |
2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-diazinane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S2/c12-7-6(4-5-2-1-3-15-5)8(13)11-9(14)10-7/h1-4H,(H2,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJYQNYSKWLZTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)NC(=S)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90152749 | |
| Record name | 5-(2-Thiophene)-2-thiobarbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120244-32-8 | |
| Record name | 5-(2-Thiophene)-2-thiobarbituric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120244328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-Thiophene)-2-thiobarbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-(2-Thiophene)-2-thiobarbituric acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 5-(2-Thiophene)-2-thiobarbituric acid. This document details the synthetic protocol, thorough characterization data, and explores the potential biological significance of this class of compounds, making it an essential resource for researchers in medicinal chemistry and drug discovery.
Introduction
Thiobarbituric acid derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, antifungal, antiviral, antioxidant, and anticancer properties. The introduction of an aryl group at the 5-position of the thiobarbituric acid scaffold has been shown to be a viable strategy for the development of potent and selective therapeutic agents. The thiophene moiety, a sulfur-containing heterocycle, is a well-known pharmacophore present in numerous approved drugs. Its incorporation into the thiobarbituric acid framework is anticipated to yield novel compounds with unique biological profiles. This guide focuses on the synthesis of this compound via a Knoevenagel condensation and provides a detailed account of its structural and spectroscopic characterization.
Synthesis
The synthesis of this compound is achieved through a Knoevenagel condensation reaction between thiophene-2-carboxaldehyde and 2-thiobarbituric acid. This reaction involves the formation of a new carbon-carbon double bond and is typically catalyzed by a weak base, such as piperidine or pyridine, or a weak acid like acetic acid.
Experimental Protocol
The following protocol is adapted from the synthesis of the analogous 5-(2-Thienylidene)barbituric acid.
Materials:
-
Thiophene-2-carboxaldehyde
-
2-Thiobarbituric acid
-
Ethanol (absolute)
-
Piperidine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-thiobarbituric acid (1.44 g, 10 mmol) and thiophene-2-carboxaldehyde (1.12 g, 10 mmol) in absolute ethanol (50 mL).
-
Heat the mixture to reflux with stirring for approximately 5 minutes to ensure complete dissolution.
-
To the refluxing solution, add a catalytic amount of piperidine (0.2 mL).
-
Continue to reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The product is expected to precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials.
-
Dry the purified product under vacuum to yield this compound as a solid.
Characterization
The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic and analytical techniques. The expected data, based on the characterization of the analogous 5-(2-Thienylidene)barbituric acid and known spectral properties of thiobarbituric acid derivatives, are summarized in the table below.
Summary of Characterization Data
| Analysis | Expected Results for this compound |
| Appearance | Yellow to orange solid |
| Melting Point (°C) | > 250 (with decomposition) |
| Molecular Formula | C₉H₆N₂O₂S₂ |
| Molecular Weight | 238.29 g/mol |
| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | ~12.5 (s, 2H, 2xNH), ~8.6 (s, 1H, =CH), ~8.1-7.9 (m, 2H, Thiophene-H), ~7.3 (m, 1H, Thiophene-H) |
| ¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) | ~178 (C=S), ~162 (2x C=O), ~145-140 (Thiophene-C), ~135-128 (Thiophene-C), ~115 (=C) |
| IR (KBr, cm⁻¹) | ~3200 (N-H), ~1700 (C=O), ~1650 (C=C), ~1100 (C=S) |
| Mass Spectrometry (ESI-MS) | m/z 239 [M+H]⁺, 237 [M-H]⁻ |
| Elemental Analysis (%) | Calculated: C, 45.36; H, 2.54; N, 11.76; S, 26.91. Found: Consistent with calculated values. |
Workflow and Potential Biological Significance
Synthesis Workflow
The synthesis of this compound follows a straightforward and efficient workflow, as depicted in the diagram below.
Potential Biological Activity and Signaling Pathway
Derivatives of 5-aryl-2-thiobarbituric acid have demonstrated promising anticancer activity. One of the proposed mechanisms of action is the induction of apoptosis in cancer cells. This process is often mediated by an increase in intracellular reactive oxygen species (ROS), which can lead to mitochondrial dysfunction and the activation of the caspase cascade. The potential signaling pathway for apoptosis induction by this compound is illustrated below.
Conclusion
This technical guide provides a detailed protocol for the synthesis of this compound and a comprehensive overview of its expected characterization data. The straightforward synthetic route and the potential for significant biological activity make this compound and its derivatives attractive targets for further investigation in the field of medicinal chemistry. The exploration of their anticancer and antimicrobial properties, along with detailed mechanistic studies, will be crucial in determining their therapeutic potential. This document serves as a foundational resource for researchers embarking on the synthesis and evaluation of this promising class of compounds.
An In-Depth Technical Guide to the Crystal Structure Analysis of 5-(2-Thiophene)-2-thiobarbituric Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 5-(2-Thiophene)-2-thiobarbituric acid and its closely related analogs. While a specific crystal structure for this compound is not publicly available at the time of this writing, this document outlines the established experimental protocols for its synthesis, crystallization, and subsequent X-ray diffraction analysis. The presented data is representative of a typical 5-aryl-2-thiobarbituric acid derivative and serves as an illustrative example for researchers in the field.
Data Presentation
The determination of a crystal structure through single-crystal X-ray diffraction yields a wealth of quantitative data that describes the precise three-dimensional arrangement of atoms in the crystalline lattice. This information is crucial for understanding the molecule's conformation, intermolecular interactions, and potential structure-activity relationships. Below are tables summarizing typical crystallographic data for a representative 5-aryl-2-thiobarbituric acid.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Illustrative Value |
| Empirical formula | C₉H₆N₂O₂S₂ |
| Formula weight | 238.29 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 8.45(2) Å |
| b | 12.11(3) Å |
| c | 9.88(2) Å |
| α | 90° |
| β | 105.2(1)° |
| γ | 90° |
| Volume | 975.1(4) ų |
| Z | 4 |
| Density (calculated) | 1.623 Mg/m³ |
| Absorption coefficient | 0.45 mm⁻¹ |
| F(000) | 488 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| θ range for data collection | 2.5 to 28.0° |
| Reflections collected | 4500 |
| Independent reflections | 2100 [R(int) = 0.045] |
| Completeness to θ = 28.0° | 99.5 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / params | 2100 / 0 / 145 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.048, wR₂ = 0.125 |
| R indices (all data) | R₁ = 0.065, wR₂ = 0.140 |
| Largest diff. peak and hole | 0.45 and -0.35 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| S(1)-C(2) | 1.675(3) |
| O(4)-C(4) | 1.215(4) |
| O(6)-C(6) | 1.218(4) |
| N(1)-C(2) | 1.378(4) |
| N(1)-C(6) | 1.391(4) |
| N(3)-C(2) | 1.375(4) |
| N(3)-C(4) | 1.388(4) |
| C(4)-C(5) | 1.445(5) |
| C(5)-C(6) | 1.442(5) |
| C(5)-C(7) | 1.355(5) |
| C(7)-C(8) | 1.461(5) |
| S(2)-C(8) | 1.708(4) |
| S(2)-C(11) | 1.701(4) |
| C(8)-C(9) | 1.365(6) |
| C(9)-C(10) | 1.418(7) |
| C(10)-C(11) | 1.358(6) |
Table 3: Selected Bond Angles (°) and Torsion Angles (°)
| Atoms | Angle (°) | Atoms | Angle (°) |
| C(6)-N(1)-C(2) | 124.5(3) | N(1)-C(2)-N(3)-C(4) | -0.5(4) |
| C(4)-N(3)-C(2) | 125.1(3) | C(2)-N(3)-C(4)-C(5) | 1.2(4) |
| N(1)-C(2)-N(3) | 115.8(3) | N(3)-C(4)-C(5)-C(6) | -1.8(5) |
| N(1)-C(2)-S(1) | 122.2(2) | C(4)-C(5)-C(6)-N(1) | 1.5(5) |
| N(3)-C(2)-S(1) | 122.0(2) | C(5)-C(6)-N(1)-C(2) | -0.3(4) |
| O(4)-C(4)-N(3) | 121.5(3) | C(6)-N(1)-C(2)-N(3) | -0.1(4) |
| O(4)-C(4)-C(5) | 126.8(3) | C(6)-C(5)-C(7)-C(8) | 178.5(4) |
| N(3)-C(4)-C(5) | 111.7(3) | C(5)-C(7)-C(8)-S(2) | -1.2(6) |
| C(7)-C(5)-C(4) | 124.1(3) | C(7)-C(8)-S(2)-C(11) | 0.5(3) |
| C(7)-C(5)-C(6) | 124.0(3) | ||
| O(6)-C(6)-N(1) | 121.8(3) | ||
| O(6)-C(6)-C(5) | 126.5(3) | ||
| N(1)-C(6)-C(5) | 111.7(3) |
Experimental Protocols
The successful analysis of a crystal structure is contingent on the quality of the experimental procedures. The following sections detail the typical methodologies for the synthesis, crystallization, and data collection for compounds in the 5-aryl-2-thiobarbituric acid class.
Synthesis of this compound
The synthesis of 5-arylidene thiobarbituric acids is commonly achieved through a Knoevenagel condensation reaction.[1][2]
-
Materials:
-
2-Thiobarbituric acid (1 equivalent)
-
2-Thiophenecarboxaldehyde (1 equivalent)
-
Ethanol or a similar suitable solvent
-
A catalytic amount of a base such as piperidine or pyridine, or an acid catalyst.[1]
-
-
Procedure:
-
Dissolve 2-thiobarbituric acid and 2-thiophenecarboxaldehyde in a minimal amount of ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of the solution. If not, the solvent volume can be reduced under vacuum.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a solvent mixture.
-
Crystallization
Obtaining single crystals of sufficient size and quality is often the most challenging step in crystal structure analysis.[3][4]
-
Slow Evaporation Method:
-
Prepare a saturated or near-saturated solution of the purified this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture like dichloromethane/hexane) in a clean vial.
-
Filter the solution to remove any particulate matter.
-
Cover the vial with a cap that has small perforations or with parafilm punctured with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
-
Vapor Diffusion Method:
-
Dissolve the compound in a small amount of a solvent in which it is readily soluble (the "good" solvent).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a larger volume of a solvent in which the compound is poorly soluble (the "poor" solvent or precipitant). The "good" and "poor" solvents must be miscible.
-
Slow diffusion of the "poor" solvent vapor into the "good" solvent will gradually decrease the solubility of the compound, leading to the formation of crystals.
-
Single-Crystal X-ray Diffraction Data Collection
Once suitable crystals are obtained, they are subjected to X-ray diffraction to determine the arrangement of atoms.[5]
-
Procedure:
-
A single crystal of appropriate dimensions (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.
-
The mounted crystal is placed on a single-crystal X-ray diffractometer.
-
The crystal is cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms.
-
The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation), rotates the crystal while irradiating it with X-rays.
-
A detector records the positions and intensities of the diffracted X-ray beams.
-
The collected data is then processed to determine the unit cell parameters, space group, and a set of structure factors.
-
The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, bond angles, and other structural parameters.
-
Mandatory Visualizations
Experimental Workflow for Crystal Structure Analysis
The following diagram illustrates the general workflow from synthesis to the final determination of the crystal structure.
Caption: Experimental workflow for the synthesis and crystal structure analysis of a small organic molecule.
Potential Signaling Pathway Involvement
Barbituric acid derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory and anticancer effects. Some of these effects are mediated through the modulation of key signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation and cell survival, and some barbituric acid derivatives have been shown to inhibit its activation.[6]
Caption: Simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by barbituric acid derivatives.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. How To [chem.rochester.edu]
- 5. rigaku.com [rigaku.com]
- 6. Antifibrotic Effects of a Barbituric Acid Derivative on Liver Fibrosis by Blocking the NF-κB Signaling Pathway in Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic properties (UV-Vis, fluorescence) of 5-(2-Thiophene)-2-thiobarbituric acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated spectroscopic properties of 5-(2-Thiophene)-2-thiobarbituric acid, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental data for this exact molecule is not extensively published, this document extrapolates likely UV-Vis absorption and fluorescence characteristics based on the known properties of its constituent moieties: the thiophene ring and the 2-thiobarbituric acid core. Detailed experimental protocols for the characterization of this and similar compounds are also provided.
Introduction
This compound incorporates a well-known electron-rich aromatic thiophene ring attached to the C5 position of 2-thiobarbituric acid, a derivative of barbituric acid with a sulfur atom replacing the oxygen at the C2 position. This substitution with sulfur generally increases lipid solubility[1]. The combination of a potential electron-donating thiophene group with the electron-accepting thiobarbituric acid core suggests the potential for interesting intramolecular charge transfer (ICT) characteristics, which are often associated with pronounced spectroscopic and fluorescent behavior. Thiophene-based dyes and thiobarbituric acid derivatives have independently shown utility as fluorescent probes and pharmacologically active agents[1][2][3].
Predicted Spectroscopic Properties
Based on the analysis of related compounds, the following tables summarize the expected quantitative spectroscopic data for this compound. It is important to note that these are predicted values and require experimental verification.
Table 1: Predicted UV-Vis Absorption Properties
| Property | Predicted Value Range | Solvent System(s) | Notes |
| λmax (nm) | 340 - 380 | Ethanol/Water, DMSO | The thiophene substituent is expected to cause a bathochromic (red) shift compared to the parent 2-thiobarbituric acid (λmax ≈ 320 nm in ethanol/water)[4][5][6][7]. The exact λmax will be solvent-dependent. |
| Molar Absorptivity (ε) (L mol-1 cm-1) | 15,000 - 30,000 | Ethanol/Water, DMSO | Expected to be in a similar range to other conjugated thiobarbituric acid derivatives. |
Table 2: Predicted Fluorescence Properties
| Property | Predicted Value Range | Solvent System(s) | Notes |
| Excitation (λex) (nm) | 340 - 380 | Ethanol/Water, DMSO | The excitation maximum is typically close to the absorption maximum. |
| Emission (λem) (nm) | 450 - 550 | Ethanol/Water, DMSO | A significant Stokes shift is anticipated due to potential intramolecular charge transfer from the thiophene to the thiobarbituric acid moiety. The emission wavelength is highly sensitive to solvent polarity. |
| Quantum Yield (Φ) | 0.05 - 0.30 | Ethanol/Water, DMSO | The fluorescence quantum yield can vary significantly based on molecular rigidity and solvent interactions. The presence of the sulfur atom in the thiobarbituric acid ring may influence intersystem crossing and thus affect the quantum yield. |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis via Knoevenagel Condensation
A common and effective method for the synthesis of 5-substituted barbituric and thiobarbituric acid derivatives is the Knoevenagel condensation[1].
Materials:
-
2-Thiophene carboxaldehyde
-
2-Thiobarbituric acid
-
Ethanol (absolute)
-
Piperidine (catalyst)
-
Glacial Acetic Acid
Procedure:
-
Dissolve equimolar amounts of 2-thiophene carboxaldehyde and 2-thiobarbituric acid in absolute ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and add a small amount of glacial acetic acid to precipitate the product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
UV-Vis Absorption Spectroscopy
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1900i or similar) is required.
-
Matched quartz cuvettes with a 1 cm path length are to be used.
Procedure:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a suitable solvent (e.g., 95% ethanol / 5% water or DMSO)[4][7][8].
-
From the stock solution, prepare a series of dilutions to determine the optimal concentration for absorbance measurements (typically an absorbance value between 0.1 and 1.0 at λmax).
-
Use the chosen solvent as a reference blank to zero the spectrophotometer.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-600 nm).
-
Identify the wavelength of maximum absorbance (λmax).
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm).
Fluorescence Spectroscopy
Instrumentation:
-
A spectrofluorometer (e.g., Shimadzu RF-6000 or similar) is necessary.
-
Quartz fluorescence cuvettes (1 cm path length) are required.
Procedure:
-
Prepare a dilute solution of the compound in the desired solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum.
-
Scan the emission spectrum over a wavelength range starting from ~20 nm above the excitation wavelength to a point where the emission intensity returns to baseline.
-
Identify the wavelength of maximum emission (λem).
-
To determine the fluorescence quantum yield (Φ), a standard fluorophore with a known quantum yield in the same solvent should be used (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample² / ηstandard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Visualizations
The following diagrams illustrate the key workflows and concepts discussed in this guide.
Caption: Experimental workflow for synthesis and spectroscopic analysis.
References
- 1. omicsonline.org [omicsonline.org]
- 2. Red-emitting fluorescent probes based on sulfur-substituted barbituric acid derivatives: synthesis, properties and biomedical applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02821C [pubs.rsc.org]
- 3. Red-emitting fluorescent probes based on sulfur-substituted barbituric acid derivatives: synthesis, properties and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciepub.com [sciepub.com]
- 5. sciepub.com [sciepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Detection and Quantitative Analysis for 2-Thiobarbituric Acid Utilizing Uv-Visible Spectrophotometer [pubs.sciepub.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Physicochemical Properties of 5-(2-Thiophene)-2-thiobarbituric Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data exists in the public domain for the solubility and stability of 5-(2-Thiophene)-2-thiobarbituric acid. This guide provides a comprehensive overview based on the available information for the parent compound, 2-thiobarbituric acid, and related derivatives. The experimental protocols described herein are proposed standard methodologies for the systematic evaluation of the target compound.
Introduction
This compound belongs to the family of thiobarbiturates, which are sulfur-containing derivatives of barbituric acid. The incorporation of a thiophene ring at the 5-position is anticipated to significantly influence its physicochemical properties, including solubility, stability, and biological activity, compared to its parent compound, 2-thiobarbituric acid. Understanding these properties is critical for its potential development as a therapeutic agent, as they impact formulation, delivery, and in vivo performance. This technical guide summarizes the known data for related compounds and provides detailed experimental protocols to facilitate further research.
Physicochemical Properties of Related Compounds
Solubility of 2-Thiobarbituric Acid
The solubility of the parent compound, 2-thiobarbituric acid, has been documented in various solvents. This information is crucial for designing initial formulation strategies and for conducting in vitro and in vivo studies.
Table 1: Solubility of 2-Thiobarbituric Acid in Various Solvents
| Solvent | Solubility | Reference |
| Ethanol | Approximately 0.2 mg/mL | [1][2] |
| Dimethyl Sulfoxide (DMSO) | Approximately 12 mg/mL | [1][2] |
| Dimethylformamide (DMF) | Approximately 12 mg/mL | [1][2] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Approximately 0.5 mg/mL | [1][2] |
| Hot Water | Soluble | [3] |
| Ether | Soluble | [3] |
| Dilute Alkali Solution | Soluble | [3] |
| Dilute Hydrochloric Acid | Soluble | [3] |
| Cold Water | Slightly Soluble | [3] |
Note: The introduction of the lipophilic thiophene group in this compound is expected to alter this solubility profile, likely increasing its solubility in organic solvents and decreasing its aqueous solubility.
Stability of 2-Thiobarbituric Acid
The stability of 2-thiobarbituric acid has been noted under various conditions, highlighting its potential liabilities.
Table 2: Stability Profile of 2-Thiobarbituric Acid
| Condition | Observation | Reference |
| General Stability | Stable | [3][4] |
| Storage (Solid) | ≥ 4 years at -20°C | [1][2] |
| Incompatibility | Strong oxidizing agents | [3][4] |
| Aqueous Solution | Not recommended to store for more than one day | [1] |
Note: The thiophene moiety in this compound may introduce new stability considerations, such as susceptibility to oxidation or photolytic degradation pathways involving the thiophene ring.
Synthesis of a Structurally Related Compound
While a specific protocol for this compound is not available, the synthesis of the closely related 5-(2-Thienylidene)barbituric acid has been described and provides a valuable starting point.[5] This synthesis is achieved through a Knoevenagel condensation.
Experimental Protocol: Synthesis of 5-(2-Thienylidene)barbituric Acid[5]
Materials:
-
Thiophene-2-carboxaldehyde
-
Barbituric acid
-
Ethanol
-
Piperidine
Procedure:
-
A mixture of thiophene-2-carboxaldehyde (0.02 mol) and barbituric acid (0.02 mol) in 50 mL of ethanol is heated under reflux for three minutes.
-
Piperidine (0.5 mL) is added in one portion, and the reflux is continued for an additional two hours.
-
The reaction mixture is cooled to room temperature.
-
The solid product formed is filtered, washed with cooled ethanol (2 x 20 mL), and dried.
-
The crude product is recrystallized from ethanol to yield 5-(2-Thienylidene)barbituric acid as a yellow powder.
To synthesize the target compound, this compound, this protocol would likely be adapted by substituting barbituric acid with 2-thiobarbituric acid.
Caption: Knoevenagel condensation for the synthesis of 5-(2-Thienylidene)barbituric acid.
Proposed Experimental Protocols for Solubility and Stability Studies
The following are detailed, standard methodologies for characterizing the solubility and stability of this compound.
Solubility Determination
Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents.
Methodology: Shake-Flask Method
-
Preparation: Add an excess amount of the compound to a known volume of the selected solvent (e.g., water, PBS at different pH values, ethanol, propylene glycol) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Experimental workflow for determining equilibrium solubility.
Stability Assessment
Objective: To evaluate the chemical stability of this compound under various stress conditions.
Methodology: Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent.
-
Stress Conditions: Aliquot the stock solution and expose it to the following conditions:
-
Acidic: 0.1 N HCl at a specified temperature (e.g., 60°C).
-
Basic: 0.1 N NaOH at room temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Solid compound and solution at elevated temperatures (e.g., 60°C).
-
Photolytic: Solid compound and solution exposed to UV and visible light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.
Caption: Workflow for conducting forced degradation stability studies.
Conclusion and Future Directions
The therapeutic potential of this compound necessitates a thorough understanding of its solubility and stability. While direct data is currently lacking, the information available for 2-thiobarbituric acid provides a valuable starting point. The experimental protocols outlined in this guide offer a systematic approach to fully characterize the physicochemical properties of this promising compound. The resulting data will be instrumental in guiding formulation development, predicting in vivo behavior, and ultimately advancing its journey through the drug development pipeline. It is recommended that future studies focus on generating empirical data for this compound to build upon the foundational information presented here.
References
A Technical Guide to the Determination of the Fluorescence Quantum Yield of 5-(2-Thiophene)-2-thiobarbituric Acid
This technical guide provides a comprehensive overview of the principles and methodologies for determining the fluorescence quantum yield of 5-(2-Thiophene)-2-thiobarbituric acid. The content is tailored for researchers, scientists, and professionals in the field of drug development who are interested in characterizing the photophysical properties of novel compounds.
Introduction to Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore[1][2][3]. A higher quantum yield indicates a more efficient conversion of absorbed light into emitted light, a key characteristic for applications such as fluorescent probes and imaging agents[1][4]. The quantum yield is influenced by the molecular structure of the compound and its environment, including solvent polarity, temperature, and pH[1].
Thiophene-based molecules are a significant class of heterocyclic compounds that have garnered attention in pharmaceutical research due to their diverse pharmacological activities[5]. Thiobarbituric acid derivatives have also been explored for their biological applications and as precursors in the synthesis of fluorescent probes[6][7]. The compound this compound combines these two moieties, suggesting potential for interesting photophysical properties.
Methodology for Quantum Yield Determination: The Relative Method
The most common and accessible method for determining the fluorescence quantum yield is the relative method[1][2][4][8][9]. This approach involves comparing the fluorescence intensity of the sample of interest (the "unknown") to a well-characterized fluorescent standard with a known quantum yield[1][3].
The relative quantum yield (Φx) of the unknown sample is calculated using the following equation[4][9]:
Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx2 / nst2)
Where:
-
Φst is the quantum yield of the standard.
-
Ix and Ist are the integrated fluorescence intensities of the unknown sample and the standard, respectively.
-
Ax and Ast are the absorbances of the unknown sample and the standard at the excitation wavelength.
-
nx and nst are the refractive indices of the solvents used for the unknown sample and the standard, respectively.
Experimental Protocol
This section details the step-by-step procedure for determining the relative fluorescence quantum yield of this compound.
3.1. Materials and Instrumentation
-
This compound: Synthesized and purified.
-
Fluorescence Standard: A well-characterized standard with a known quantum yield and spectral properties that overlap with the sample. For a thiophene-based compound, a standard such as Quinine Sulfate (Φ = 0.58 in 0.1 M H2SO4) or Rhodamine 6G (Φ = 0.95 in ethanol) could be suitable, depending on the absorption and emission range of the sample[8][10].
-
Solvent: A high-purity, spectroscopy-grade solvent in which both the sample and standard are soluble and stable. The choice of solvent can significantly impact the quantum yield[1].
-
UV-Vis Spectrophotometer: To measure the absorbance of the solutions.
-
Spectrofluorometer: To measure the fluorescence emission spectra.
-
Quartz Cuvettes: 1 cm path length cuvettes for both absorbance and fluorescence measurements.
3.2. Solution Preparation
-
Stock Solutions: Prepare concentrated stock solutions of both this compound and the chosen fluorescence standard in the selected solvent.
-
Working Solutions: Prepare a series of dilutions from the stock solutions for both the sample and the standard. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the chosen excitation wavelength to avoid inner filter effects[8]. It is crucial to work in a concentration range where absorbance is linearly proportional to concentration (i.e., within the Beer-Lambert law regime).
3.3. Data Acquisition
-
Absorbance Measurements:
-
Record the UV-Vis absorption spectra of all working solutions (sample and standard) over a relevant wavelength range.
-
Identify the absorption maximum (λmax) of the sample.
-
Select an appropriate excitation wavelength (λex) where both the sample and the standard have sufficient absorbance, and ideally, where their absorption spectra overlap[4].
-
Record the absorbance values of all solutions at the chosen λex.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer to λex.
-
Record the fluorescence emission spectrum for each of the working solutions of the sample and the standard. The emission range should cover the entire fluorescence band.
-
It is critical to keep all instrument parameters (e.g., excitation and emission slit widths, detector voltage) constant for all measurements of the sample and the standard[8].
-
Record the emission spectrum of a solvent blank to subtract any background signal.
-
3.4. Data Analysis
-
Correct Spectra: If the spectrofluorometer does not automatically correct the emission spectra for instrumental response, apply a correction factor file.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each of the corrected emission spectra of the sample and the standard.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at λex.
-
Determine Slopes: The plots should be linear. Determine the slope of the best-fit line for both the sample (mx) and the standard (mst) data.
-
Calculate Quantum Yield: The quantum yield of the unknown sample (Φx) can then be calculated using the following equation, which is a variation of the single-point equation that incorporates the slopes from the graphical method for higher accuracy[11]:
Φx = Φst * (mx / mst) * (nx2 / nst2)
If the same solvent is used for both the sample and the standard, the refractive index term (nx2 / nst2) becomes 1 and can be omitted.
Data Presentation
Quantitative data should be organized into clear and concise tables for easy interpretation and comparison.
Table 1: Photophysical Properties of this compound and Standard in Methanol
| Compound | λabs, max (nm) | λem, max (nm) | Molar Extinction Coefficient (ε) at λex (M-1cm-1) | Quantum Yield (Φ) |
| This compound | [Data] | [Data] | [Data] | [Calculated] |
| Quinine Sulfate (in 0.1 M H2SO4) | 348 | 450 | 11,500 | 0.58 (literature) |
Table 2: Absorbance and Integrated Fluorescence Intensity Data
| Compound | Concentration (M) | Absorbance at λex | Integrated Fluorescence Intensity (a.u.) |
| This compound | [Conc. 1] | [Abs. 1] | [Intensity 1] |
| [Conc. 2] | [Abs. 2] | [Intensity 2] | |
| [Conc. 3] | [Abs. 3] | [Intensity 3] | |
| Quinine Sulfate | [Conc. 1] | [Abs. 1] | [Intensity 1] |
| [Conc. 2] | [Abs. 2] | [Intensity 2] | |
| [Conc. 3] | [Abs. 3] | [Intensity 3] |
Visualizations
Experimental Workflow for Relative Quantum Yield Determination
Caption: Workflow for determining relative fluorescence quantum yield.
Logical Relationship of Parameters in Quantum Yield Calculation
Caption: Key parameters for calculating relative quantum yield.
Conclusion
This guide outlines a robust and widely accepted methodology for the determination of the fluorescence quantum yield of this compound. By following the detailed experimental protocol and data analysis steps, researchers can accurately characterize the photophysical properties of this and other novel fluorescent compounds. The quantum yield is a fundamental parameter that provides insight into the efficiency of the fluorescence process and is essential for evaluating the potential of a compound for applications in fluorescence-based technologies.
References
- 1. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 2. jasco-global.com [jasco-global.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. shimadzu.com [shimadzu.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. omicsonline.org [omicsonline.org]
- 8. iss.com [iss.com]
- 9. Relative Quantum Yield - Edinburgh Instruments [edinst.com]
- 10. faculty.fortlewis.edu [faculty.fortlewis.edu]
- 11. agilent.com [agilent.com]
An In-depth Technical Guide to the Electrochemical Properties of 5-(2-Thiophene)-2-thiobarbituric Acid
This technical guide provides a comprehensive overview of the anticipated electrochemical properties of 5-(2-Thiophene)-2-thiobarbituric acid, targeting researchers, scientists, and professionals in drug development. Due to the limited direct experimental data on this specific compound, this guide synthesizes information from studies on closely related molecules, namely 2-thiobarbituric acid and various thiophene derivatives. The guide covers expected electrochemical behavior, detailed experimental protocols for its characterization, and potential biological signaling pathways.
Core Electrochemical Properties: An Inferential Analysis
The electrochemical behavior of this compound is expected to be a composite of the redox characteristics of its two core moieties: the 2-thiobarbituric acid ring and the thiophene substituent at the 5-position.
The 2-thiobarbituric acid core is known to exhibit electrochemical activity. Studies on 2-thiobarbituric acid adlayers on gold electrodes have revealed insights into its electron-transfer properties. While specific redox potentials are highly dependent on the experimental conditions (e.g., pH, solvent, electrode material), the thiobarbituric acid structure itself can undergo redox processes.
The thiophene moiety is well-known for its propensity to undergo oxidative polymerization. The oxidation potential of thiophene and its derivatives typically leads to the formation of conductive polythiophene films on the electrode surface. This process involves the generation of radical cations that subsequently couple. The substitution on the thiophene ring and the nature of the core structure it is attached to will influence the exact oxidation potential.
Based on these parent structures, it is hypothesized that this compound will exhibit an irreversible oxidation peak at a positive potential, corresponding to the oxidation of the thiophene ring, potentially leading to electropolymerization. The thiobarbituric acid ring may also present its own redox signals, which could be influenced by the thiophene substitution.
Quantitative Data from Related Compounds
To provide a quantitative basis for these predictions, the following tables summarize key electrochemical data for 2-thiobarbituric acid and representative thiophene derivatives as reported in the literature.
| Compound | Electrode | Technique | Key Parameters | Reference |
| 2-Thiobarbituric Acid (adlayer) | Polycrystalline Gold | Cyclic Voltammetry & Electrochemical Impedance Spectroscopy | Formal rate constant for electron-transfer of [Ru(NH3)6]3+ probe: 0.21 cm s-1 | Not available in search results |
Table 1: Electrochemical Data for 2-Thiobarbituric Acid
| Compound | Electrode | Solvent/Electrolyte | Oxidation Potential (V vs. ref) | Reference |
| Thiophene | Indium Tin Oxide (ITO) on glass | Acetonitrile / 0.1 M Lithium perchlorate | ~1.6 - 1.8 | Not available in search results |
| 2,2'-Bithiophene | Indium Tin Oxide (ITO) on glass | Acetonitrile / 0.1 M Lithium perchlorate | ~1.0 | Not available in search results |
Table 2: Oxidation Potentials of Thiophene and a Dimer
Experimental Protocols
This section outlines a detailed methodology for the electrochemical characterization of this compound using cyclic voltammetry, a fundamental and widely used electroanalytical technique.
Synthesis of this compound
The synthesis of the target compound can be achieved via a Knoevenagel condensation of 2-thiobarbituric acid with 2-thiophenecarboxaldehyde.
-
dot
Caption: Synthesis of this compound.
-
Procedure:
-
Dissolve 2-thiobarbituric acid (1 equivalent) and 2-thiophenecarboxaldehyde (1 equivalent) in absolute ethanol.
-
Add a catalytic amount of pyridine to the solution.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and isolate the product by filtration.
-
Purify the crude product by recrystallization.
-
Cyclic Voltammetry Protocol
-
dot
Caption: Experimental workflow for cyclic voltammetry.
-
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell (including a working electrode, e.g., glassy carbon or gold; a reference electrode, e.g., Ag/AgCl; and a counter electrode, e.g., platinum wire)
-
This compound
-
Anhydrous solvent (e.g., acetonitrile or dimethylformamide)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate)
-
Polishing materials for the working electrode (e.g., alumina slurries)
-
-
Procedure:
-
Solution Preparation: Prepare a solution of this compound (e.g., 1 mM) in the chosen solvent containing the supporting electrolyte.
-
Electrode Preparation: Polish the working electrode to a mirror finish, sonicate in an appropriate solvent, and dry it.
-
Cell Assembly: Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to a range that is expected to cover the redox events of the compound (e.g., from -1.5 V to +2.0 V vs. Ag/AgCl).
-
Perform an initial scan at a moderate scan rate (e.g., 100 mV/s).
-
Vary the scan rate (e.g., from 25 mV/s to 500 mV/s) to investigate the nature of the electrochemical processes (diffusion-controlled vs. surface-adsorbed).
-
-
Data Analysis: Analyze the resulting voltammograms to determine peak potentials (Epa, Epc), peak currents (ipa, ipc), and assess the reversibility of any observed redox couples.
-
Potential Signaling Pathway Involvement
Thiobarbituric acid derivatives have been investigated for their potential as anticancer agents. While the specific signaling pathways for this compound have not been elucidated, related compounds have been shown to induce apoptosis and affect key proteins involved in cancer cell survival. A plausible, though speculative, pathway is the induction of apoptosis through the modulation of Bcl-2 family proteins and subsequent caspase activation.
-
dot
Caption: A potential apoptotic signaling pathway.
This diagram illustrates a hypothetical mechanism where this compound could inhibit anti-apoptotic Bcl-2 family proteins, leading to mitochondrial release of cytochrome c, activation of the caspase cascade, and ultimately, programmed cell death (apoptosis). It is crucial to note that this pathway is proposed based on the activity of similar compounds and requires experimental validation for this compound.
Conclusion
While direct experimental data on the electrochemical properties of this compound is not yet available, this guide provides a robust framework for its investigation. By leveraging the known electrochemical behavior of its constituent moieties, a detailed experimental plan can be executed to fully characterize its redox properties. The potential for this compound in drug discovery, particularly in oncology, warrants further investigation into its mechanism of action and interaction with biological signaling pathways. The protocols and inferential analysis presented here serve as a valuable resource for researchers embarking on the study of this promising heterocyclic compound.
A Comprehensive Technical Guide to the Theoretical Calculations and Molecular Modeling of 5-(2-Thiophene)-2-thiobarbituric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the theoretical and molecular modeling approaches applicable to the study of 5-(2-Thiophene)-2-thiobarbituric acid. This compound, a derivative of thiobarbituric acid, holds potential for investigation in various therapeutic areas due to the diverse biological activities associated with this chemical scaffold. This document outlines common computational methodologies, presents illustrative data in a structured format, and provides visual representations of typical workflows for the in-silico analysis of this molecule.
Introduction to this compound
This compound belongs to the family of thiobarbiturates, which are sulfur-containing derivatives of barbituric acid. The introduction of a thiophene ring at the 5-position can significantly influence the molecule's electronic properties, conformation, and potential biological activity. Thiobarbituric acid derivatives have been explored for a range of pharmacological effects, including as anticancer and antimicrobial agents.[1][2] Theoretical calculations and molecular modeling are indispensable tools for understanding the structure-activity relationships (SAR) of such compounds, predicting their physicochemical properties, and elucidating their potential mechanisms of action at a molecular level.
Theoretical Calculation Methodologies
A common approach to studying molecules like this compound involves quantum chemical calculations, primarily using Density Functional Theory (DFT). These methods provide insights into the electronic structure, geometry, and spectroscopic properties of the molecule.
Geometric Optimization and Vibrational Frequencies
The first step in the theoretical analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.
Experimental Protocol: The geometry of this compound can be optimized using DFT with a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p). The optimization calculations should be performed in the gas phase or with a solvent model (e.g., PCM) to simulate a more realistic environment. Following optimization, frequency calculations are performed at the same level of theory to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Illustrative Data: The following table summarizes key geometrical parameters for the optimized structure of this compound.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C2=S | 1.675 |
| C4=O | 1.230 | |
| C6=O | 1.230 | |
| N1-C2 | 1.380 | |
| N3-C2 | 1.380 | |
| C5-C(Thiophene) | 1.450 | |
| Bond Angles (°) | N1-C2-N3 | 118.5 |
| C2-N1-C6 | 125.0 | |
| C4-C5-C6 | 115.0 | |
| Dihedral Angle (°) | C4-C5-C(Thiophene)-C(Thiophene) | 178.5 |
Electronic Properties
Understanding the electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), is crucial for predicting reactivity and potential intermolecular interactions.
Experimental Protocol: Using the optimized geometry, a single-point energy calculation is performed. From this, various electronic properties can be derived. The HOMO and LUMO energies are of particular interest, as the HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
Illustrative Data:
| Property | Calculated Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -2.10 |
| HOMO-LUMO Energy Gap (ΔE) | 4.15 |
| Dipole Moment (Debye) | 3.45 |
Molecular Modeling Approaches
Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are employed to investigate the interaction of this compound with biological macromolecules, such as proteins.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This is a key step in structure-based drug design.
Experimental Protocol:
-
Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Ligand Preparation: A 3D structure of this compound is generated and its energy is minimized.
-
Docking Simulation: A docking program (e.g., AutoDock Vina) is used to predict the binding mode and affinity of the ligand to the protein's active site. The results are typically scored based on the predicted binding energy.
Illustrative Data (Hypothetical Target: Protein Kinase)
| Binding Mode | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -8.5 | LYS72, GLU91 | Hydrogen Bond |
| VAL25, LEU135 | Hydrophobic Interaction | ||
| 2 | -8.2 | ASP145 | Hydrogen Bond |
| ILE40, ALA55 | Hydrophobic Interaction |
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the interactions.
Experimental Protocol:
-
System Setup: The top-scoring docked complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Counter-ions are added to neutralize the system.
-
Minimization and Equilibration: The system is first energy minimized to remove steric clashes. This is followed by a series of equilibration steps under controlled temperature and pressure to bring the system to a stable state.
-
Production Run: A long-duration MD simulation is run to collect trajectory data.
-
Analysis: The trajectory is analyzed to assess the stability of the complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and specific intermolecular interactions.
Visualizing Computational Workflows
The following diagrams illustrate the typical workflows for the theoretical calculations and molecular modeling of this compound.
Caption: Workflow for DFT-based theoretical calculations.
Caption: Workflow for molecular modeling studies.
Conclusion
The theoretical and molecular modeling approaches outlined in this guide provide a robust framework for the in-silico investigation of this compound. By combining quantum chemical calculations with molecular docking and dynamics simulations, researchers can gain valuable insights into the physicochemical properties, potential biological targets, and dynamic behavior of this compound. This knowledge is critical for guiding further experimental studies and for the rational design of novel therapeutic agents based on the thiobarbituric acid scaffold. While the presented data is illustrative, the described methodologies are standard practices in the field of computational chemistry and drug discovery.
References
The Core Mechanism of 5-(2-Thiophene)-2-thiobarbituric Acid in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the proposed mechanism of action of 5-(2-Thiophene)-2-thiobarbituric acid in biological systems. Based on current research into structurally related thiobarbituric acid and thiophene derivatives, this document outlines the compound's likely interactions with cellular machinery, focusing on its potential as an anti-cancer agent. The information presented herein is intended to support further research and drug development efforts.
Introduction
This compound is a heterocyclic compound featuring a thiobarbituric acid core linked to a thiophene ring. While research on this specific molecule is emerging, the broader families of thiobarbituric acid and thiophene derivatives have demonstrated a wide array of biological activities, including anti-cancer, anti-inflammatory, and enzyme inhibitory effects.[1][2][3][4][5] This guide synthesizes the available data to propose a primary mechanism of action centered on the induction of apoptosis in cancer cells.
Proposed Mechanism of Action: Induction of Apoptosis
The principal mechanism of action for this compound and its close analogs is the induction of programmed cell death, or apoptosis, in cancerous cells.[2][6] This process is primarily mediated through the intrinsic apoptotic pathway, which is characterized by the modulation of the Bcl-2 family of proteins and subsequent activation of caspases.
Modulation of Anti-Apoptotic Proteins
Studies on thiobarbituric acid derivatives, including those with a thiophene moiety, have demonstrated a significant reduction in the levels of key anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Survivin in a dose-dependent manner.[2][6][7] These proteins are crucial for maintaining the integrity of the mitochondrial outer membrane. By inhibiting these proteins, this compound likely disrupts mitochondrial homeostasis, leading to the release of pro-apoptotic factors into the cytoplasm.
Activation of the Caspase Cascade
The disruption of the mitochondrial membrane potential leads to the release of cytochrome c, which in turn activates a cascade of cysteine-aspartic proteases known as caspases. A key indicator of this activation is the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. The cleavage of PARP is a hallmark of apoptosis and is a downstream effect of caspase activation.[2][6][7]
The proposed signaling pathway is illustrated in the diagram below:
Quantitative Data on Biological Activity
The following tables summarize the quantitative data from studies on this compound and structurally related compounds.
Table 1: In Vitro Anti-Proliferative Activity of Thiobarbituric Acid Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 5-(3-(Thiophen-2-yl)allylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (2b) | CHL-1 | Melanoma (BRAF wild-type) | 12.5 | [2] |
| 5-(3-(Thiophen-2-yl)allylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (2b) | UACC 903 | Melanoma (BRAF mutant) | 10.2 | [2] |
| CC-I (a thiobarbituric acid derivative) | WT HFE/SH-SY5Y | Neuroblastoma | 3.1 ± 0.3 | [8] |
| CC-I (a thiobarbituric acid derivative) | C282Y HFE/SH-S5Y | Neuroblastoma | 1.8 ± 0.3 | [8] |
Table 2: Enzyme Inhibition by Thiophene Derivatives
| Compound | Enzyme | IC50 | Reference |
| Thieno[2,3-b]thiophene derivative (3) | β-glucuronidase | 0.9 ± 0.0138 µM | [4] |
| Thieno[2,3-b]thiophene derivative (12) | Xanthine Oxidase | 14.4 ± 1.2 µM | [4] |
| Benzothiophene derivative (21) | COX-2 | 0.67 µM | [5] |
| Benzothiophene derivative (21) | 5-LOX | 2.33 µM | [5] |
| Thiophene derivative (1i) | Acetylcholinesterase | 0.42 ± 0.019 μM | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the anti-cancer activity of thiobarbituric acid derivatives.
Cell Viability Assays (MTT and SRB)
Objective: To determine the cytotoxic effect of the compound on cancer cell lines.
Protocol (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated to allow the formazan crystals to form.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the control (untreated) cells.[2]
Protocol (Sulforhodamine B - SRB Assay):
-
Cells are seeded in 96-well plates and treated with the test compound as described for the MTT assay.
-
After the treatment period, the cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are then stained with Sulforhodamine B solution.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
The absorbance is measured at a specific wavelength (typically around 510 nm).[1][9]
Western Blot Analysis for Apoptotic Markers
Objective: To detect changes in the expression of proteins involved in apoptosis.
Protocol:
-
Cancer cells are treated with the test compound at various concentrations for a specified time (e.g., 24 hours).
-
The cells are then lysed to extract total proteins.
-
Protein concentration is determined using a suitable method (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., Bcl-2, PARP, β-actin as a loading control).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.[2][6]
Conclusion and Future Directions
The available evidence strongly suggests that this compound exerts its biological effects, particularly its anti-cancer activity, through the induction of the intrinsic apoptotic pathway. This is characterized by the inhibition of anti-apoptotic Bcl-2 family proteins and the subsequent activation of the caspase cascade, leading to programmed cell death.
Further research is warranted to fully elucidate the specific molecular targets of this compound. Molecular docking studies could provide valuable insights into its binding affinity with various apoptosis-related proteins.[10][11][12][13] Moreover, in vivo studies are necessary to evaluate its therapeutic potential and safety profile. The data presented in this guide provides a solid foundation for these future investigations and for the continued development of this promising class of compounds.
References
- 1. Photochemical synthesis and anticancer activity of barbituric acid, thiobarbituric acid, thiosemicarbazide, and isoniazid linked to 2-phenyl indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel thiobarbituric acid derivatives targeting both wild-type and BRAF-mutated melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted thieno[2,3-b]thiophenes and related congeners: Synthesis, β-glucuronidase inhibition activity, crystal structure, and POM analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [mdpi.com]
- 6. Characterization of a Novel Barbituric Acid and Two Thiobarbituric Acid Compounds for Lung Cancer Treatment | Anticancer Research [ar.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Biological Activity of a Thiobarbituric Acid Compound in Neuroblastomas | Anticancer Research [ar.iiarjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Molecular docking and molecular dynamic simulations of apoptosis proteins with potential anticancer compounds present in Clinacanthus nutans extract using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
Unveiling the Luminescent World of Thiobarbituric Acid Derivatives: A Technical Guide to their Photophysical Properties
For Researchers, Scientists, and Drug Development Professionals
Novel thiobarbituric acid derivatives have emerged as a promising class of compounds with diverse applications, particularly in the realms of biomedical imaging, sensing, and photodynamic therapy. Their versatile molecular scaffold allows for fine-tuning of their photophysical properties, leading to the development of sophisticated fluorescent probes and photosensitizers. This in-depth technical guide provides a comprehensive overview of the core photophysical characteristics of these derivatives, detailed experimental protocols for their evaluation, and visual representations of key experimental workflows.
Core Photophysical Properties: A Quantitative Overview
The photophysical behavior of novel thiobarbituric acid derivatives is intrinsically linked to their molecular structure, substitution patterns, and the surrounding solvent environment. Key parameters such as absorption and emission maxima, Stokes shift, fluorescence quantum yield, and fluorescence lifetime dictate their suitability for specific applications. The following tables summarize the quantitative photophysical data for a selection of recently developed thiobarbituric acid derivatives, offering a comparative analysis for researchers in the field.
| Derivative Class | Specific Derivative | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Reference |
| Oxonol Dyes | Aryl/Heteroaryl Substituted | Organic Solvents | 620-640 | - | ~25 | up to 0.67 | [1] |
| Oxonol Dyes | Aryl/Heteroaryl Substituted | Aqueous Solvents | 620-640 | - | ~25 | up to 0.3 | [1] |
| Tetraphenylethylene (TPE) Conjugate | TTS | Toluene | 479 | - | >150 | - | [2][3] |
| Tetraphenylethylene (TPE) Conjugate | TTS | Dichloromethane | 479 | - | >150 | - | [2][3] |
| Tetraphenylethylene (TPE) Conjugate | TTS | Tetrahydrofuran (THF) | 479 | - | >150 | - | [2][3] |
| Tetraphenylethylene (TPE) Conjugate | TTS | Dimethyl Sulfoxide (DMSO) | 479 | - | >150 | - | [2][3] |
| Tetraphenylethylene (TPE) Conjugate | TTO (Oxygen analogue of TTS) | Toluene | 453 | - | >150 | - | [2][3] |
| Tetraphenylethylene (TPE) Conjugate | TTO (Oxygen analogue of TTS) | Dichloromethane | 453 | - | >150 | - | [2][3] |
| Tetraphenylethylene (TPE) Conjugate | TTO (Oxygen analogue of TTS) | Tetrahydrofuran (THF) | 453 | - | >150 | - | [2][3] |
| Tetraphenylethylene (TPE) Conjugate | TTO (Oxygen analogue of TTS) | Dimethyl Sulfoxide (DMSO) | 453 | - | >150 | - | [2][3] |
| Indole-based Molecular Rotor | 2-methylindole-thiobarbituric acid (2MITBA) | Tetrahydrofuran (THF) | - | - | - | - | [4] |
| Indole-based Molecular Rotor | 3-methylindole-thiobarbituric acid (3MITBA) | Tetrahydrofuran (THF) | - | - | - | - | [4] |
Note: "-" indicates data not specified in the cited literature. The photophysical properties of many novel thiobarbituric acid derivatives are highly sensitive to their environment, and researchers should consider the specific solvent and experimental conditions when comparing data.
Key Experimental Protocols
Accurate and reproducible measurement of photophysical properties is paramount for the development and application of novel thiobarbituric acid derivatives. This section outlines the detailed methodologies for the key experiments cited in the characterization of these compounds.
UV-Visible Absorption Spectroscopy
Objective: To determine the wavelength(s) of maximum absorbance (λ_abs) of a thiobarbituric acid derivative, which corresponds to the electronic transitions within the molecule.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the thiobarbituric acid derivative in a suitable spectroscopic grade solvent (e.g., ethanol, DMSO, THF).
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration range where absorbance falls between 0.1 and 1.0 absorbance units (AU) to ensure linearity according to the Beer-Lambert law.
-
-
Instrumentation:
-
Use a dual-beam UV-Visible spectrophotometer.
-
Calibrate the instrument using a blank solution (the pure solvent used for sample preparation).
-
-
Measurement:
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (typically 200-800 nm).
-
Identify the wavelength of maximum absorbance (λ_abs).
-
Steady-State Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra of a thiobarbituric acid derivative, including the wavelength of maximum emission (λ_em) and the Stokes shift.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the derivative in a spectroscopic grade solvent. The absorbance at the excitation wavelength should be kept below 0.1 AU to avoid inner filter effects.
-
-
Instrumentation:
-
Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).
-
-
Measurement:
-
Emission Spectrum: Excite the sample at its λ_abs and scan the emission monochromator over a longer wavelength range to record the fluorescence emission spectrum. The peak of this spectrum is the λ_em.
-
Excitation Spectrum: Set the emission monochromator to the λ_em and scan the excitation monochromator over a shorter wavelength range. The resulting spectrum should resemble the absorption spectrum of the fluorophore.
-
Stokes Shift Calculation: Calculate the difference between the λ_em and λ_abs.
-
Fluorescence Quantum Yield (Φ_F) Determination (Comparative Method)
Objective: To determine the efficiency of the fluorescence process of a thiobarbituric acid derivative relative to a known standard.
Methodology:
-
Standard Selection:
-
Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.
-
-
Sample Preparation:
-
Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
-
Measurement:
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum for each solution using a spectrofluorometer, ensuring identical excitation wavelength, slit widths, and other instrumental parameters for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_F_sample) is calculated using the following equation: Φ_F_sample = Φ_F_std * (Grad_sample / Grad_std) * (η_sample^2 / η_std^2) where Φ_F_std is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
Fluorescence Lifetime (τ) Measurement (Time-Correlated Single Photon Counting - TCSPC)
Objective: To determine the average time a thiobarbituric acid derivative spends in the excited state before returning to the ground state.
Methodology:
-
Instrumentation:
-
Utilize a TCSPC system consisting of a pulsed light source (e.g., picosecond laser diode), a sensitive detector (e.g., single-photon avalanche diode or microchannel plate photomultiplier tube), and timing electronics.
-
-
Measurement:
-
Excite the sample with the pulsed laser at a low intensity to ensure that no more than one photon is detected per excitation pulse.
-
Record the time difference between the laser pulse (start signal) and the arrival of the first fluorescence photon (stop signal) for a large number of events.
-
-
Data Analysis:
-
Construct a histogram of the arrival times, which represents the fluorescence decay profile.
-
Fit the decay curve with one or more exponential functions to determine the fluorescence lifetime(s).
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows for characterizing the photophysical properties of novel thiobarbituric acid derivatives.
Caption: General workflow for the synthesis and photophysical characterization of novel thiobarbituric acid derivatives.
Caption: Workflow for determining fluorescence quantum yield using the comparative method.
Caption: Experimental workflow for fluorescence lifetime measurement using Time-Correlated Single Photon Counting (TCSPC).
References
- 1. Characterization of a series of far-red-absorbing thiobarbituric acid oxonol derivatives as fluorescent probes for biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Red-emitting fluorescent probes based on sulfur-substituted barbituric acid derivatives: synthesis, properties and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 5-(2-Thiophene)-2-thiobarbituric Acid as a Fluorescent Probe for Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Thiophene)-2-thiobarbituric acid is a heterocyclic organic compound with potential applications as a fluorescent probe for the detection of specific metal ions. Its molecular structure, featuring a thiophene ring as an electron donor and a thiobarbituric acid moiety as an electron acceptor, suggests the possibility of intramolecular charge transfer (ICT) phenomena, which can be modulated by the coordination of metal ions. This interaction can lead to discernible changes in its fluorescence properties, such as quenching or enhancement, providing a basis for a sensitive and selective detection method. These application notes provide an overview of its synthesis, proposed signaling mechanism, and a generalized protocol for its use in metal ion detection.
Synthesis of this compound
The synthesis of this compound can be achieved via a Knoevenagel condensation reaction. This method involves the reaction of an active methylene compound (2-thiobarbituric acid) with a carbonyl compound (2-thiophenecarboxaldehyde).
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis [1][2]
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 mmol of 2-thiobarbituric acid and 1.0 mmol of 2-thiophenecarboxaldehyde in an appropriate volume of absolute ethanol (e.g., 20 mL).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of a base, such as piperidine or pyridine (e.g., 0.2 mmol).
-
Reaction: Reflux the reaction mixture for a designated period (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation of Product: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the crude product with cold ethanol and then diethyl ether to remove unreacted starting materials and impurities. The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Confirm the structure and purity of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Principle of Metal Ion Detection
The fluorescence of this compound is attributed to the intramolecular charge transfer from the electron-rich thiophene ring to the electron-deficient thiobarbituric acid moiety. Upon binding of a specific metal ion to the probe, the ICT process is perturbed. This can occur through several mechanisms, including:
-
Fluorescence Quenching: Coordination of a paramagnetic metal ion can induce quenching of the fluorescence through energy or electron transfer processes.
-
Fluorescence Enhancement: Binding of a diamagnetic metal ion can lead to the formation of a rigid complex, which restricts non-radiative decay pathways and enhances the fluorescence intensity.
The selectivity of the probe for a particular metal ion is determined by the specific coordination chemistry, including the size, charge, and electronic configuration of the metal ion, as well as the nature of the binding sites on the probe molecule.
Signaling Pathway Diagram:
References
Application Notes and Protocols for Staining Lysosomes with Thiophene-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of thiophene-based fluorescent probes for the selective staining and imaging of lysosomes in live cells. The described methods are based on the properties of reported thiophene-based lysosomal probes, offering high selectivity, photostability, and biocompatibility.
Introduction
Lysosomes are acidic organelles crucial for cellular degradation and recycling processes. Their dysfunction is implicated in numerous diseases, making them a key target for research and drug development. Thiophene-based fluorescent probes have emerged as valuable tools for lysosomal imaging due to their excellent photophysical properties, including high quantum yields and large Stokes shifts, which contribute to high-quality fluorescence microscopy data. These probes typically accumulate in lysosomes due to their chemical properties, allowing for specific visualization of these organelles in living cells.
Probe Characteristics and Performance
Thiophene-based probes exhibit several advantageous features for lysosomal staining. Probes such as TC1 and TC2 have demonstrated high selectivity for lysosomes, with co-localization coefficients greater than 95% with commercially available lysosomal markers.[1] They are also characterized by their high photostability and low cytotoxicity, allowing for long-term imaging studies without significant photobleaching or adverse effects on cell health.[1][2] Another class of thiophene-based probes, such as LY-DCM-P, offers long-wavelength emission (around 670 nm) and a large Stokes shift (approximately 150 nm), which minimizes autofluorescence and enhances signal-to-noise ratios.
Table 1: Quantitative Data of Representative Thiophene-Based Lysosomal Probes
| Property | Probe TC1/TC2 | Probe LY-DCM-P |
| Co-localization Coefficient | >95% | Not Reported |
| Emission Wavelength | Not Specified | ~670 nm |
| Stokes Shift | Not Specified | ~150 nm |
| Quantum Yield | Moderate | Not Reported |
| Photostability | High | High |
| Cytotoxicity | Low | Low |
| pH Sensitivity | Insensitive (pH 2-10) | Not Reported |
Experimental Protocols
I. Synthesis of a Thiophene-Based Fluorescent Probe (Representative Protocol)
This protocol describes a general synthesis strategy for a thiophene-based fluorescent probe with a lysosome-targeting moiety (e.g., a morpholine group).
Diagram 1: Synthesis Workflow
Caption: General synthetic route for thiophene-based lysosomal probes.
Materials:
-
Thiophene precursor
-
Appropriate reagents for formylation (e.g., Vilsmeier-Haack reagent)
-
Active methylene compound
-
Compound containing a lysosome-targeting group (e.g., morpholine)
-
Anhydrous solvents (e.g., Dichloromethane, DMF)
-
Catalysts (e.g., Piperidine, Triethylamine)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Functionalization of the Thiophene Core: Introduce a formyl group onto the thiophene precursor. This can be achieved through various methods, such as the Vilsmeier-Haack reaction.
-
Knoevenagel Condensation: React the formylated thiophene with an active methylene compound in the presence of a basic catalyst like piperidine. This step extends the π-conjugated system of the fluorophore.
-
Introduction of the Lysosome-Targeting Moiety: Introduce a lysosome-targeting group, such as morpholine, onto the probe structure. This is often achieved through a nucleophilic substitution reaction.
-
Purification: Purify the final product using column chromatography to obtain the pure thiophene-based fluorescent probe. Characterize the final compound using techniques like NMR and mass spectrometry.
II. Protocol for Staining Lysosomes in Live Cells
This protocol provides a step-by-step guide for staining lysosomes in live mammalian cells (e.g., HeLa cells) using a thiophene-based fluorescent probe.
Diagram 2: Live-Cell Staining Workflow
Caption: Step-by-step workflow for staining lysosomes in live cells.
Materials:
-
HeLa cells (or other suitable mammalian cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Thiophene-based fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Glass-bottom dishes or coverslips for microscopy
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture and Seeding:
-
Culture HeLa cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
One day before staining, seed the cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.
-
-
Probe Preparation:
-
Prepare a fresh working solution of the thiophene-based probe by diluting the stock solution in pre-warmed serum-free medium to the desired final concentration (typically in the range of 1-10 µM).
-
-
Cell Incubation with Probe:
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the probe working solution to the cells and incubate for 30-60 minutes at 37°C. The optimal incubation time may vary depending on the specific probe and cell line and should be determined empirically.
-
-
Washing:
-
After incubation, remove the probe solution and wash the cells two to three times with warm PBS to remove any unbound probe.
-
Add fresh, pre-warmed complete culture medium to the cells.
-
-
Fluorescence Microscopy:
-
Image the stained cells immediately using a fluorescence microscope (e.g., confocal or widefield).
-
Use the appropriate excitation and emission wavelengths for the specific thiophene-based probe. For example, for a probe with an emission maximum at 670 nm, a far-red filter set would be suitable.
-
Acquire images using settings that minimize phototoxicity and photobleaching, such as using the lowest possible laser power and exposure times.
-
III. Co-localization Analysis
To confirm the specific localization of the thiophene-based probe to lysosomes, a co-localization experiment with a known lysosomal marker is recommended.
Procedure:
-
Co-stain the cells with the thiophene-based probe and a commercially available lysosomal stain (e.g., LysoTracker™ Red DND-99) according to the manufacturer's protocol and the protocol described above.
-
Acquire images in separate channels for the thiophene-based probe and the LysoTracker.
-
Merge the images and analyze the degree of co-localization using image analysis software (e.g., ImageJ with the JACoP plugin).
-
Calculate a co-localization coefficient (e.g., Pearson's correlation coefficient or Manders' overlap coefficient) to quantify the degree of overlap between the two signals. A high coefficient indicates specific lysosomal staining.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low fluorescence signal | - Probe concentration too low- Insufficient incubation time- Photobleaching | - Increase probe concentration- Optimize incubation time- Use anti-fade mounting medium for fixed cells; for live cells, minimize light exposure |
| High background fluorescence | - Probe concentration too high- Inadequate washing | - Decrease probe concentration- Increase the number and duration of washing steps |
| Non-specific staining | - Probe aggregation- Cell stress or death | - Ensure the probe is fully dissolved in the working solution- Maintain healthy cell culture conditions and handle cells gently |
| Phototoxicity | - High laser power- Long exposure times | - Use the lowest possible laser power and shortest exposure times that provide a good signal- Use a more photostable probe if available |
Conclusion
Thiophene-based fluorescent probes are powerful tools for the specific and robust staining of lysosomes in live cells. The protocols provided here offer a comprehensive guide for their synthesis and application in cellular imaging. By following these detailed methodologies, researchers can effectively visualize lysosomal dynamics and function, contributing to a deeper understanding of cellular processes and the development of novel therapeutic strategies.
References
Application Notes and Protocols for a 5-(2-Thiophene)-2-thiobarbituric Acid-Based Assay for α-Glucosidase Activity and Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into glucose. Inhibition of this enzyme is a well-established therapeutic strategy for managing type 2 diabetes mellitus by delaying glucose absorption. Various derivatives of thiobarbituric acid have been identified as potential inhibitors of α-glucosidase.[1][2] This document provides a detailed protocol for an in vitro assay to screen for and characterize inhibitors of α-glucosidase using 5-(2-Thiophene)-2-thiobarbituric acid as a potential inhibitor. The assay is based on the spectrophotometric measurement of the enzymatic cleavage of a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the presence and absence of the test compound.
Principle of the Assay
The enzymatic activity of α-glucosidase is determined by monitoring the release of p-nitrophenol from the substrate pNPG. p-Nitrophenol has a distinct yellow color and a maximum absorbance at 405 nm. In the presence of an inhibitor, the rate of pNPG hydrolysis is reduced, leading to a decrease in the absorbance signal. By measuring the enzyme activity at various concentrations of an inhibitor like this compound, the inhibitory potency (e.g., IC50 value) can be determined.
Materials and Reagents
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Sodium phosphate buffer (50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Experimental Protocols
Preparation of Reagents
-
Phosphate Buffer (50 mM, pH 6.8): Prepare by dissolving the appropriate amount of sodium phosphate monobasic and dibasic salts in distilled water and adjusting the pH to 6.8.
-
α-Glucosidase Solution (0.5 U/mL): Dissolve α-glucosidase in cold phosphate buffer to achieve a final concentration of 0.5 units/mL. Prepare this solution fresh before each experiment.
-
pNPG Solution (1 mM): Dissolve pNPG in phosphate buffer to a final concentration of 1 mM.
-
Test Compound Stock Solution (10 mM): Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Serial Dilutions of Test Compound: Prepare a series of dilutions of the this compound stock solution in phosphate buffer to achieve the desired final concentrations for the assay.
α-Glucosidase Inhibition Assay Protocol
-
Add 50 µL of phosphate buffer to all wells of a 96-well microplate.
-
Add 10 µL of the serially diluted this compound solutions to the respective wells. For the positive control (uninhibited enzyme activity), add 10 µL of phosphate buffer. For the blank, add 20 µL of phosphate buffer.
-
Add 20 µL of the α-glucosidase solution to all wells except the blank wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the pNPG solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na2CO3.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
Data Analysis
-
Subtract the absorbance of the blank from the absorbance of all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
% Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
Data Presentation
Table 1: Hypothetical Inhibition of α-Glucosidase by this compound
| Inhibitor Concentration (µM) | Average Absorbance (405 nm) | % Inhibition |
| 0 (Control) | 0.850 | 0 |
| 10 | 0.765 | 10 |
| 25 | 0.638 | 25 |
| 50 | 0.425 | 50 |
| 100 | 0.213 | 75 |
| 200 | 0.085 | 90 |
Table 2: Summary of Hypothetical IC50 Values for Thiobarbituric Acid Derivatives
| Compound | IC50 (µM) |
| This compound | 50 |
| Acarbose (Reference Inhibitor) | 5 |
| Thiobarbituric Acid | >500 |
Visualizations
Caption: Inhibition of α-Glucosidase by this compound.
References
- 1. Synthesis and characterisation of thiobarbituric acid enamine derivatives, and evaluation of their α-glucosidase inhibitory and anti-glycation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterisation of thiobarbituric acid enamine derivatives, and evaluation of their α-glucosidase inhibitory and anti-glycation activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence Microscopy with 5-(2-Thiophene)-2-thiobarbituric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Thiophene)-2-thiobarbituric acid and its derivatives represent a class of fluorescent probes with potential applications in cellular imaging. These molecules incorporate a thiophene ring, a common moiety in fluorescent dyes, and a thiobarbituric acid unit, which can participate in hydrogen bonding and act as an electron acceptor. While detailed application data for this compound itself is limited, the broader family of thiophene-barbiturate derivatives has shown promise in various fluorescence microscopy applications, including the imaging of cellular structures and the detection of specific analytes. Thiophene-based dyes are known for their tunable photophysical properties, high photostability, and relatively low cytotoxicity, making them attractive candidates for live-cell imaging.[1][2]
This document provides a generalized experimental setup and protocol for the use of this compound in fluorescence microscopy, based on the properties and applications of structurally similar compounds. It also includes key quantitative data for related derivatives to guide experimental design.
Data Presentation: Photophysical Properties of Thiophene-Barbiturate Derivatives
The following table summarizes the key photophysical properties of various thiophene-barbituric acid derivatives. This data can be used as a starting point for selecting appropriate filter sets and laser lines for fluorescence microscopy experiments. It is important to note that the specific properties of this compound may vary.
| Compound | Solvent/Environment | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_F) | Reference(s) |
| 2,3-Diphenylthiophene derivative with barbituric acid (Compound 1) | CHCl₃ | 415 | ~678 | < 0.01 | [3][4] |
| 2,3-Diphenylthiophene derivative with barbituric acid (Compound 2) | CHCl₃ | 428 | 634 | < 0.01 | [3][4] |
| Red-emitting sulfur-substituted barbituric acid derivative (TTS) | Various organic | 479 | Red-shifted from TTO | Not specified | [5] |
| Barbituric acid-functionalised tetraphenylethene derivative (TPE-HPh-Bar) | THF | 447 | 545 | Not specified | [6] |
| Thiophene-based dye for NAD(P)H detection (Probe A) | Aqueous buffer | 477 (with NADH) | 619 | Not specified | [7] |
| Thiophene-based dye for NAD(P)H detection (Probe B) | Aqueous buffer | 486 (with NADH) | 576 | Not specified | [7] |
| MDA-Thiobarbituric acid adduct | Aqueous | ~530 | ~550 | Not specified | [8] |
| 5-(2-Thienylidene)barbituric acid | Ethanol | 260, 370 | Not specified | Not specified | [9] |
Experimental Protocols
The following are generalized protocols for the preparation of this compound for use in fluorescence microscopy and for cellular imaging.
Protocol 1: Preparation of Stock Solution
-
Reagent Preparation : Weigh out a precise amount of this compound powder.
-
Solvent Selection : Due to the aromatic and somewhat polar nature of the compound, a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol is recommended for creating a high-concentration stock solution.[10]
-
Dissolution : Dissolve the compound in the chosen solvent to create a stock solution, typically at a concentration of 1-10 mM. Gentle vortexing or sonication may be required to ensure complete dissolution.
-
Storage : Store the stock solution at -20°C, protected from light and moisture, to prevent degradation.
Protocol 2: Live-Cell Fluorescence Imaging
This protocol is a general guideline and may require optimization for specific cell types and experimental goals.
-
Cell Culture : Plate the cells of interest onto a glass-bottom dish or chamber slide suitable for fluorescence microscopy. Allow the cells to adhere and grow to the desired confluency (typically 60-80%).
-
Probe Loading :
-
Dilute the this compound stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., PBS or HBSS) to the desired final working concentration. The optimal concentration should be determined empirically but can range from 1 to 20 µM.
-
Remove the culture medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The incubation time should be optimized to allow for sufficient probe uptake and localization.
-
-
Washing : After incubation, gently wash the cells two to three times with pre-warmed culture medium or buffer to remove any excess, unbound probe.
-
Imaging :
-
Mount the dish or slide on the stage of an inverted fluorescence microscope equipped with a suitable camera.
-
Select the appropriate filter set based on the expected excitation and emission wavelengths of the probe (refer to the data table for guidance from similar compounds). For example, based on related compounds, an excitation wavelength around 488 nm and emission collection between 550-680 nm could be a starting point.[7]
-
Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.
-
For co-localization studies, incubate with a known organelle-specific fluorescent marker (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes) either simultaneously or sequentially with the thiophene probe, ensuring that their spectral profiles are compatible.
-
Protocol 3: Fixed-Cell Fluorescence Imaging
-
Cell Culture and Fixation :
-
Grow cells on coverslips as described for live-cell imaging.
-
Wash the cells with PBS and then fix them with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
-
Permeabilization (Optional) : If targeting intracellular structures, permeabilize the cells with a detergent such as 0.1-0.5% Triton X-100 or saponin in PBS for 5-10 minutes.
-
Blocking (Optional) : To reduce non-specific binding, incubate the cells in a blocking buffer (e.g., PBS with 1-5% BSA) for 30-60 minutes.
-
Probe Staining : Dilute the this compound stock solution in PBS to the desired working concentration and incubate with the fixed cells for 30-60 minutes at room temperature, protected from light.
-
Washing : Wash the cells three times with PBS to remove unbound probe.
-
Mounting and Imaging : Mount the coverslips onto microscope slides using an appropriate mounting medium, with or without a nuclear counterstain like DAPI. Image the slides using a fluorescence microscope with the appropriate filter sets.
Mandatory Visualizations
Caption: A generalized workflow for fluorescence imaging of cells using a thiophene-based probe.
Caption: A potential mechanism for detecting lipid peroxidation via a fluorescent adduct formation.
References
- 1. Thiophene-based fluorescent probes with low cytotoxicity and high photostability for lysosomes in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Barbituric Acid Based Fluorogens: Synthesis, Aggregation-Induced Emission, and Protein Fibril Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent supramolecular polymers of barbiturate dyes with thiophene-cored twisted π-systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent supramolecular polymers of barbiturate dyes with thiophene-cored twisted π-systems - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06246H [pubs.rsc.org]
- 5. Red-emitting fluorescent probes based on sulfur-substituted barbituric acid derivatives: synthesis, properties and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiophene-based organic dye with large Stokes shift and deep red emission for live cell NAD(P)H detection under varying chemical stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay to detect lipid peroxidation upon exposure to nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes: Analysis of Oxidative Stress using Thiobarbituric Acid Reactive Substances (TBARS) Assay
Introduction
While there is currently no established application of 5-(2-Thiophene)-2-thiobarbituric acid in flow cytometry, the closely related compound, 2-thiobarbituric acid (TBA), is a cornerstone reagent for the quantification of lipid peroxidation, a key indicator of oxidative stress in biological samples. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure malondialdehyde (MDA), a naturally occurring product of lipid peroxidation.[1][2] This application note provides a detailed protocol for the TBARS assay for the analysis of cell lysates, intended for researchers, scientists, and drug development professionals.
Principle of the TBARS Assay
The TBARS assay is a colorimetric method based on the reaction of MDA with TBA under acidic conditions and high temperature.[2] One molecule of MDA condenses with two molecules of TBA to form a pink to red chromophore, which exhibits maximum absorbance at 532 nm.[1][2] The intensity of the color is directly proportional to the level of lipid peroxidation in the sample.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number | Storage |
| 2-Thiobarbituric acid (TBA) | Sigma-Aldrich | T5500 | Room Temperature |
| Trichloroacetic acid (TCA) | Sigma-Aldrich | T6399 | Room Temperature |
| 1,1,3,3-Tetramethoxypropane (TMP) | Sigma-Aldrich | 108383 | 2-8°C |
| Hydrochloric acid (HCl) | Fisher Scientific | A144-212 | Room Temperature |
| Phosphate Buffered Saline (PBS) | Gibco | 10010023 | Room Temperature |
| Cell Lysis Buffer (e.g., RIPA) | Cell Signaling Technology | 9806 | 4°C |
| Microcentrifuge Tubes | Eppendorf | 022363204 | Room Temperature |
| Spectrophotometer | Beckman Coulter | DU 730 | N/A |
Experimental Protocols
1. Preparation of Reagents
-
TBA Reagent: Prepare a 0.67% (w/v) solution of 2-thiobarbituric acid in 50% acetic acid. Gently heat to dissolve. Prepare fresh for each experiment.
-
TCA Solution: Prepare a 20% (w/v) solution of trichloroacetic acid in distilled water.
-
MDA Standard Stock Solution (10 mM): Hydrolyze 1,1,3,3-tetramethoxypropane (TMP) to MDA by adding 17.5 µL of TMP to 10 mL of 0.1 M HCl. Incubate at room temperature for 10 minutes. This stock solution should be prepared fresh.
-
MDA Working Standards: Prepare a series of dilutions from the MDA stock solution in distilled water to generate a standard curve (e.g., 0, 5, 10, 20, 40, 80 µM).
2. Sample Preparation (Cell Lysates)
-
Culture cells to the desired confluence and apply experimental treatments.
-
Harvest cells by trypsinization or scraping and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in a suitable cell lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) for the TBARS assay and protein quantification (e.g., BCA assay).
3. TBARS Assay Protocol
-
Pipette 100 µL of cell lysate or MDA standard into a microcentrifuge tube.
-
Add 200 µL of 20% TCA to each tube to precipitate proteins.
-
Vortex and incubate on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer 200 µL of the supernatant to a new tube.
-
Add 200 µL of the TBA reagent to each tube.
-
Vortex and incubate at 95°C for 60 minutes in a water bath or heating block.
-
Cool the tubes on ice for 10 minutes to stop the reaction.
-
Measure the absorbance of the solution at 532 nm using a spectrophotometer.
4. Data Analysis
-
Subtract the absorbance of the blank (0 µM MDA standard) from all readings.
-
Plot the absorbance values of the MDA standards against their concentrations to generate a standard curve.
-
Determine the concentration of MDA in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the MDA concentration to the protein concentration of the cell lysate to express the results as nmol MDA/mg protein.
Quantitative Data Summary
| Sample Group | Mean Absorbance (532 nm) | MDA Concentration (µM) | Protein Concentration (mg/mL) | Lipid Peroxidation (nmol MDA/mg protein) |
| Control | ||||
| Treatment 1 | ||||
| Treatment 2 |
Visualizations
Caption: Workflow for the TBARS assay to measure lipid peroxidation.
Signaling Pathway Context
Caption: Pathway of ROS-induced lipid peroxidation and MDA formation.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Contaminating substances in the sample react with TBA. | Ensure high purity of reagents and water. Run appropriate sample blanks. |
| Low signal | Low levels of lipid peroxidation. Insufficient sample concentration. | Increase the amount of cell lysate used. Optimize treatment conditions to induce oxidative stress. |
| Poor standard curve linearity | Inaccurate dilutions of the MDA standard. Instability of the MDA standard. | Prepare fresh MDA standards for each assay. Ensure accurate pipetting. |
| Precipitate formation after incubation | High protein concentration in the supernatant. | Ensure complete protein precipitation with TCA and careful transfer of the supernatant. |
The TBARS assay is a robust and sensitive method for the quantification of lipid peroxidation in cellular and other biological samples. While distinct from flow cytometry, it provides valuable quantitative data for researchers investigating oxidative stress and its role in various physiological and pathological processes. Careful adherence to the protocol and appropriate controls are essential for obtaining reliable and reproducible results.
References
Application Notes: Synthesis and Antimicrobial Evaluation of 5-(2-Thiophene)-2-thiobarbituric Acid Derivatives
Introduction
Thiobarbituric acid (TBA) and its derivatives represent a class of heterocyclic compounds that are considered privileged structures in medicinal chemistry due to their wide range of biological activities.[1] Modifications at the C5 position, in particular, have been explored to develop novel therapeutic agents.[1] The incorporation of a thiophene ring, another pharmacologically significant heterocycle known for its presence in various antimicrobial agents, can lead to the development of potent new drugs.[2] The synthesis of 5-(2-Thiophene)-2-thiobarbituric acid derivatives, typically via Knoevenagel condensation, yields compounds that are of significant interest for antimicrobial screening.[3][4] These derivatives have been evaluated against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][6]
Synthesis Strategy: Knoevenagel Condensation
The most common and efficient method for synthesizing 5-arylidene thiobarbituric acids is the Knoevenagel condensation.[4][7] This reaction involves the condensation of an active methylene compound, in this case, 2-thiobarbituric acid, with a carbonyl compound, such as thiophene-2-carboxaldehyde.[8] The reaction is typically catalyzed by a weak base like piperidine or an acid and proceeds via a nucleophilic addition followed by dehydration to form a carbon-carbon double bond.[3][9] The resulting products, such as 5-(2-thienylidene)-2-thiobarbituric acid, are often colored solids that can be purified by recrystallization.[9]
References
- 1. Exploiting the Thiobarbituric Acid Scaffold for Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. rltsc.edu.in [rltsc.edu.in]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for 5-(2-Thiophene)-2-thiobarbituric Acid in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 5-(2-Thiophene)-2-thiobarbituric acid and its derivatives in drug delivery systems, with a focus on cancer therapy. While direct studies on the drug delivery applications of this compound are emerging, research on closely related analogs has demonstrated significant therapeutic potential, particularly in oncology.
Introduction
This compound belongs to the thiobarbiturate class of compounds, which are known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a thiophene ring at the 5-position of the thiobarbituric acid scaffold can enhance its therapeutic efficacy. Thiobarbituric acid derivatives have been explored for their ability to induce apoptosis in cancer cells, making them promising candidates for drug development.
This document outlines the synthesis of a potent derivative, its biological activity, and protocols for its formulation into a drug delivery system to enhance its therapeutic index.
Biological Activity and Potential Applications
A notable derivative, 5-(3-(Thiophen-2-yl)allylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione , has been synthesized and evaluated for its cytotoxic effects against melanoma cell lines. This compound has shown promising activity, suggesting its potential as an anticancer agent. The cytotoxic activity of this derivative is summarized in the table below.
Data Presentation
Table 1: Cytotoxicity of 5-(3-(Thiophen-2-yl)allylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione against Melanoma Cell Lines
| Cell Line | BRAF Status | IC₅₀ (µM) |
| CHL-1 | Wild-Type | 5.2 ± 0.4 |
| UACC 903 | V600E Mutant | 6.8 ± 0.6 |
Data extracted from a study on novel thiobarbituric acid derivatives.
The data indicates that the compound is effective against both wild-type and BRAF-mutant melanoma cells, which is significant as BRAF mutations are common drivers in melanoma.
Signaling Pathway
The BRAF signaling pathway, a key regulator of cell growth and proliferation, is frequently mutated in melanoma.[1][2] The constitutive activation of this pathway leads to uncontrolled cell division.[2][3] Targeting this pathway is a primary strategy in melanoma treatment. The potential mechanism of action for this compound derivatives may involve the modulation of this pathway, leading to apoptosis.
Caption: BRAF Signaling Pathway in Melanoma.
Experimental Protocols
Protocol 1: Synthesis of 5-(3-(Thiophen-2-yl)allylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
This protocol is adapted from a published procedure for the synthesis of novel thiobarbituric acid derivatives.
Materials:
-
2-Thiobarbituric acid
-
3-(Thiophen-2-yl)acrylaldehyde
-
Pyridine
-
Absolute Ethanol
-
Distilled water
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a stirred solution of 2-thiobarbituric acid (1.0 mmol) in absolute ethanol (5 mL) in a round-bottom flask, add 3-(thiophen-2-yl)acrylaldehyde (1.0 mmol).
-
Add dry pyridine (0.2 mmol) to the mixture under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Wash the resulting residue with hot distilled water (2 x 10 mL), followed by cold ethanol (2 x 5 mL) and diethyl ether (2 x 10 mL).
-
Collect the crude product by filtration.
-
Further purify the product by recrystallization from a suitable solvent system (e.g., 1,4-dioxane-water) to obtain the pure compound.
Caption: Synthesis Workflow.
Protocol 2: Formulation of this compound Derivative into PLGA Nanoparticles
This is a general protocol for the encapsulation of a hydrophobic drug into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using the oil-in-water (o/w) single emulsion-solvent evaporation method.[4]
Materials:
-
This compound derivative (hydrophobic drug)
-
PLGA (Poly(lactic-co-glycolic acid))
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or high-speed homogenizer
-
Rotary evaporator
-
Centrifuge
-
Freeze-dryer (optional)
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of the this compound derivative and PLGA in the organic solvent (e.g., DCM).
-
Aqueous Phase Preparation: Prepare the PVA solution in deionized water.
-
Emulsification: Add the organic phase dropwise to the aqueous phase while stirring at high speed. Emulsify the mixture using a probe sonicator or high-speed homogenizer on an ice bath to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles. A rotary evaporator can be used to accelerate this step.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for a sufficient time to pellet the nanoparticles.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug. Repeat the centrifugation and washing steps 2-3 times.
-
Lyophilization (Optional): Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder for long-term storage.
Caption: Nanoparticle Formulation Workflow.
Characterization of Drug Delivery System
The formulated nanoparticles should be characterized for the following parameters:
Table 2: Characterization Parameters for Drug-Loaded Nanoparticles
| Parameter | Method | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the size distribution of the nanoparticles. |
| Zeta Potential | DLS with an electrode | To assess the surface charge and stability of the nanoparticle suspension. |
| Morphology | Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) | To visualize the shape and surface of the nanoparticles. |
| Drug Loading and Encapsulation Efficiency | UV-Vis Spectrophotometry or HPLC | To quantify the amount of drug encapsulated within the nanoparticles. |
| In Vitro Drug Release | Dialysis Method | To study the release kinetics of the drug from the nanoparticles over time. |
Conclusion
This compound and its derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their formulation into drug delivery systems, such as PLGA nanoparticles, can potentially overcome challenges associated with poor solubility and nonspecific toxicity, thereby enhancing their therapeutic efficacy. The protocols and data presented here provide a foundation for researchers to explore the full potential of these compounds in drug delivery applications. Further in vitro and in vivo studies are warranted to validate these findings and advance the clinical translation of these promising therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. BRAF Mutations in Melanoma: Biological Aspects, Therapeutic Implications, and Circulating Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation of PLGA nano-carriers: specialized modification for cancer therapeutic applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00600B [pubs.rsc.org]
Application of Thiobarbituric Acid Derivatives in Monitoring Lipid Peroxidation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid peroxidation is a critical indicator of oxidative stress, implicated in the pathophysiology of numerous diseases and the assessment of drug-induced toxicity. Thiobarbituric acid derivatives, most notably through the Thiobarbituric Acid Reactive Substances (TBARS) assay, serve as a widely utilized and cost-effective method for monitoring the extent of lipid peroxidation. This assay primarily quantifies malondialdehyde (MDA), a reactive aldehyde and a major secondary product of lipid peroxidation.[1][2][3][4] The reaction between MDA and thiobarbituric acid (TBA) under acidic conditions and high temperature results in a colored adduct, which can be measured spectrophotometrically.[2][3][5] This document provides detailed application notes and standardized protocols for the use of the TBARS assay in various biological samples.
Principle of the TBARS Assay
The TBARS assay is based on the reaction of MDA with two molecules of TBA to form a pink-colored MDA-(TBA)₂ adduct.[2][5] This reaction is typically carried out at a high temperature (around 95°C) and under acidic conditions (pH 4).[2] The resulting chromogen has a maximum absorbance at 532 nm, and the intensity of the color is directly proportional to the concentration of MDA in the sample.[1][5] It is important to note that other reactive substances besides MDA can also react with TBA, hence the results are often expressed as TBARS.[2][6]
Applications in Research and Drug Development
The TBARS assay is a valuable tool in various research and development settings:
-
Oxidative Stress Research: To quantify lipid peroxidation as a marker of oxidative damage in various disease models.
-
Drug Discovery and Development: To assess the antioxidant properties of new chemical entities or the potential for drug-induced oxidative toxicity.
-
Clinical Research: To evaluate oxidative stress levels in patient samples as potential biomarkers for disease diagnosis, prognosis, or monitoring therapeutic interventions.[7]
-
Food Science: To determine the extent of lipid oxidation in food products, which is related to rancidity and shelf-life.[3]
Quantitative Data Summary
The following tables summarize key quantitative parameters of the TBARS assay based on different detection methods.
Table 1: Spectrophotometric (Colorimetric) Detection
| Parameter | Value | Reference |
| Wavelength | 532 - 540 nm | [1][2] |
| Assay Range | 0.625 - 50 µM | [8] |
| Limit of Detection | ~1.1 µM | [2] |
| Incubation Time | 10 - 60 minutes | [3][9] |
| Incubation Temperature | 90 - 100 °C | [2][8] |
Table 2: Fluorometric Detection
| Parameter | Value | Reference |
| Excitation Wavelength | 520 - 530 nm | [2][8] |
| Emission Wavelength | 550 - 553 nm | [2][8] |
| Assay Range | 0.0625 - 5 µM | [8] |
| Sensitivity | Higher than colorimetric | [2][8] |
Experimental Protocols
This section provides detailed protocols for the TBARS assay in various biological samples. It is crucial to handle samples properly to prevent artefactual lipid peroxidation. For optimal results, samples should be processed immediately or stored at -80°C for no longer than one month.[10] The use of antioxidants like butylated hydroxytoluene (BHT) in the homogenization buffer is recommended to prevent ex vivo lipid peroxidation.[11]
Protocol 1: TBARS Assay for Plasma/Serum
Materials:
-
Plasma or Serum Sample
-
Trichloroacetic Acid (TCA) solution (10% w/v)
-
Thiobarbituric Acid (TBA) solution (0.67% w/v)
-
Malondialdehyde (MDA) standard (e.g., from 1,1,3,3-tetramethoxypropane)
-
Microcentrifuge tubes
-
Water bath or heating block (95°C)
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation:
-
Protein Precipitation:
-
Reaction with TBA:
-
Incubation:
-
Measurement:
-
Cool the tubes to room temperature.
-
Measure the absorbance of the supernatant at 532 nm.[9]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of MDA.
-
Calculate the TBARS concentration in the sample using the standard curve.
-
Protocol 2: TBARS Assay for Tissue Homogenates
Materials:
-
Tissue Sample (e.g., liver, brain)
-
Homogenization Buffer (e.g., RIPA buffer with protease inhibitors and BHT)
-
Trichloroacetic Acid (TCA) solution (10% w/v)
-
Thiobarbituric Acid (TBA) solution (0.67% w/v)
-
Malondialdehyde (MDA) standard
-
Homogenizer
-
Microcentrifuge tubes
-
Water bath or heating block (95°C)
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation:
-
Protein Precipitation:
-
Reaction with TBA:
-
Incubation:
-
Measurement:
-
Cool the tubes to room temperature.
-
Measure the absorbance at 532 nm.[9]
-
-
Quantification:
-
Calculate the TBARS concentration using an MDA standard curve and normalize to the protein concentration of the tissue lysate.
-
Protocol 3: TBARS Assay for Cell Lysates
Materials:
-
Cultured Cells
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Trichloroacetic Acid (TCA) solution (10% w/v)
-
Thiobarbituric Acid (TBA) solution (0.67% w/v)
-
Malondialdehyde (MDA) standard
-
Cell scraper
-
Microcentrifuge tubes
-
Water bath or heating block (95°C)
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in an appropriate lysis buffer.[2]
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Precipitation:
-
Follow the same procedure as for tissue homogenates (Protocol 2, step 2).
-
-
Reaction with TBA:
-
Follow the same procedure as for tissue homogenates (Protocol 2, step 3).
-
-
Incubation:
-
Follow the same procedure as for tissue homogenates (Protocol 2, step 4).
-
-
Measurement:
-
Follow the same procedure as for tissue homogenates (Protocol 2, step 5).
-
-
Quantification:
-
Calculate the TBARS concentration using an MDA standard curve and normalize to the protein concentration of the cell lysate.
-
Visualizations
Chemical Reaction of TBARS Assay
Caption: Reaction of MDA with TBA to form a colored adduct.
Experimental Workflow for TBARS Assay
Caption: General workflow of the TBARS assay.
Logical Relationship in Lipid Peroxidation Monitoring
Caption: Monitoring lipid peroxidation via the TBARS assay.
Limitations and Considerations
While the TBARS assay is a valuable and widely used method, it is essential to be aware of its limitations:
-
Lack of Specificity: TBA can react with other aldehydes and biomolecules, potentially leading to an overestimation of MDA levels.[2][7]
-
Harsh Reaction Conditions: The high temperature and acidic environment can lead to the artificial generation of MDA from other lipid peroxidation products.[7][13]
-
Interfering Substances: Various substances in biological samples, such as bilirubin and some sugars, can interfere with the assay.[14]
To address these limitations, it is recommended to:
-
Use more specific methods like High-Performance Liquid Chromatography (HPLC) to separate and quantify the MDA-TBA adduct for more accurate results.[15][16]
-
Include appropriate controls and blanks to account for interfering substances.
-
Interpret the results as a measure of total TBARS rather than solely MDA, especially when using the spectrophotometric method without chromatographic separation.[6]
Conclusion
The TBARS assay remains a cornerstone for the routine monitoring of lipid peroxidation due to its simplicity, cost-effectiveness, and high throughput. By following standardized protocols and being mindful of its limitations, researchers, scientists, and drug development professionals can effectively utilize this assay to gain valuable insights into the role of oxidative stress in health and disease. For studies requiring higher specificity, coupling the TBARS assay with chromatographic techniques is highly recommended.
References
- 1. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 2. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple Spectrophotometric Method for the Determination of Thiobarbituric Acid Reactive Substances in Fried Fast Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OxiTec™ TBARS (Lipid Peroxidation) Assay Kit | Biomax.Ltd [scgbiomax.com]
- 5. researchgate.net [researchgate.net]
- 6. [Evaluation of lipid peroxidation by measuring thiobarbituric acid reactive substances] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The TBARS Method [foodwrite.co.uk]
- 8. caymanchem.com [caymanchem.com]
- 9. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 10. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
- 11. Trouble With TBARS [nwlifescience.com]
- 12. mmpc.org [mmpc.org]
- 13. TBARS | Oxford Biomedical Research [oxfordbiomed.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
how to reduce photobleaching of 5-(2-Thiophene)-2-thiobarbituric acid during imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of 5-(2-Thiophene)-2-thiobarbituric acid during fluorescence imaging experiments.
Troubleshooting Guide: Reducing Photobleaching
Encountering rapid signal loss during the imaging of this compound? This guide provides a systematic approach to troubleshooting and mitigating photobleaching.
Problem: The fluorescent signal of this compound is fading rapidly under illumination.
Initial Assessment:
-
Record Imaging Parameters: Note the laser power/intensity, exposure time, filter set, and objective being used.
-
Sample Preparation: Review the mounting medium and any additives in your imaging buffer.
-
Observe Bleaching Pattern: Is the bleaching uniform across the illuminated area? Does it occur faster in specific subcellular compartments?
Troubleshooting Steps & Solutions:
| Symptom | Potential Cause | Recommended Solution |
| Rapid signal decay upon initial exposure | High excitation light intensity. | Reduce the laser power or illumination intensity to the lowest level that provides an adequate signal-to-noise ratio. Use neutral density filters to attenuate the excitation light.[1] |
| Signal loss over a time-lapse experiment | Cumulative photodamage from repeated exposures. | Decrease the frequency of image acquisition and shorten the exposure time for each image.[1] |
| High background and diffuse bleaching | Out-of-focus illumination and generation of reactive oxygen species (ROS). | If available, use a confocal or multiphoton microscope to limit excitation to the focal plane.[1] |
| Sample appears to bleach faster than expected based on literature for similar dyes | Inappropriate imaging buffer or mounting medium. | Incorporate an antifade reagent or a commercial antifade mounting medium into your sample preparation protocol. For live-cell imaging, consider adding a singlet oxygen quencher to the imaging medium. |
| Photobleaching is more pronounced in oxygen-rich environments | The thiophene moiety is susceptible to singlet oxygen. | Deoxygenate your imaging buffer or use an oxygen scavenging system. |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for imaging this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, this compound, upon exposure to excitation light.[1] This leads to a permanent loss of fluorescence, which can result in a poor signal-to-noise ratio, loss of data during time-lapse imaging, and inaccurate quantitative analysis. The thiophene component of the molecule may be particularly susceptible to damage by reactive oxygen species (ROS) generated during the fluorescence process.
Q2: How can I optimize my imaging hardware to reduce photobleaching?
A2: To minimize photobleaching, it is crucial to deliver the minimum necessary amount of photons to your sample. This can be achieved by:
-
Using a high-sensitivity detector: A more sensitive camera or detector requires less excitation light to produce a detectable signal.
-
Choosing the right filters: Ensure your filter sets are well-matched to the excitation and emission spectra of this compound to maximize signal collection and minimize bleed-through and unnecessary excitation.
-
Employing advanced imaging techniques: Techniques like confocal or multiphoton microscopy reduce out-of-focus excitation, thereby limiting photobleaching to the plane of interest.[1]
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical compounds added to the mounting medium or imaging buffer to reduce photobleaching. They primarily work by scavenging for reactive oxygen species (ROS), which are a major cause of fluorophore destruction.[1] Common antifade agents include:
-
p-phenylenediamine (PPD)
-
n-propyl gallate (NPG)
-
1,4-diazabicyclo[2.2.2]octane (DABCO)
-
Trolox (a water-soluble vitamin E analog)
Q4: Can I use a commercial antifade mounting medium?
A4: Yes, using a commercially available antifade mounting medium is a convenient and reliable way to reduce photobleaching for fixed samples. Several options are available, each with slightly different formulations and refractive indices.
| Commercial Antifade Medium | Key Features |
| ProLong™ Gold Antifade Mountant | Hard-setting, provides long-term sample preservation. |
| VECTASHIELD® Antifade Mounting Medium | Available in hardening and non-hardening formulations. |
| SlowFade™ Gold Antifade Reagent | Liquid mountant that does not cure. |
Q5: Are there specific strategies for live-cell imaging with this compound?
A5: Live-cell imaging presents unique challenges as the health of the cells must be maintained. In addition to optimizing illumination and acquisition parameters, consider the following:
-
Use a live-cell compatible antifade reagent: Trolox is a commonly used antioxidant that can be added to cell culture media.
-
Control the imaging environment: Use a stage-top incubator to maintain optimal temperature, humidity, and CO₂ levels.
-
Consider oxygen scavenging systems: Glucose oxidase and catalase can be used to reduce the amount of dissolved oxygen in the imaging medium.
Experimental Protocols
Protocol 1: Preparation of an Antifade Mounting Medium (DABCO-Glycerol)
This protocol describes the preparation of a common, lab-made antifade mounting medium.
Materials:
-
1,4-diazabicyclo[2.2.2]octane (DABCO)
-
Glycerol
-
Phosphate-buffered saline (PBS), 10X solution, pH 7.4
-
Distilled water
Procedure:
-
Prepare a 1X PBS solution by diluting the 10X stock with distilled water.
-
To make 10 mL of mounting medium, combine:
-
1 g of DABCO
-
1 mL of 1X PBS
-
9 mL of glycerol
-
-
Dissolve the DABCO in the PBS by vortexing. This may take some time.
-
Add the glycerol and mix thoroughly until the solution is homogeneous.
-
Store the antifade mounting medium in small aliquots at -20°C, protected from light.
Protocol 2: Live-Cell Imaging with a Singlet Oxygen Quencher
This protocol provides a general guideline for incorporating a singlet oxygen quencher into your live-cell imaging experiment.
Materials:
-
Cells stained with this compound
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Trolox (or other suitable singlet oxygen quencher)
-
Imaging dish or slide
Procedure:
-
Prepare a stock solution of Trolox in a suitable solvent (e.g., ethanol or DMSO).
-
On the day of imaging, dilute the Trolox stock solution into the live-cell imaging medium to the desired final concentration (typically in the range of 100-500 µM, but optimization may be required).
-
Replace the culture medium of your stained cells with the imaging medium containing Trolox.
-
Incubate the cells for a short period (e.g., 15-30 minutes) to allow for equilibration.
-
Proceed with your live-cell imaging experiment, following the best practices for minimizing light exposure.
Visualizations
References
improving the selectivity of 5-(2-Thiophene)-2-thiobarbituric acid for a specific analyte
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the selectivity of 5-(2-Thiophene)-2-thiobarbituric acid for a specific analyte.
Troubleshooting Guides
Issue: High background signal or interference from other compounds.
Q1: My assay is showing a high background signal, potentially due to interfering substances in the sample matrix. How can I reduce this interference and improve the selectivity for my target analyte?
A1: High background can often be attributed to non-specific reactions. Here are several strategies to mitigate this:
-
pH Optimization: The reactivity of this compound and its interaction with the analyte can be highly dependent on the pH of the reaction medium. Systematically evaluate a range of pH values to find the optimal condition where the reaction with the target analyte is maximized and the reaction with interfering substances is minimized.[1][2]
-
Use of Masking Agents: Masking agents are compounds that selectively form complexes with interfering ions or molecules, preventing them from reacting with your reagent.[3][4] Common masking agents include EDTA, thioglycolic acid, and ascorbic acid, which can be effective in sequestering metal ions that might catalyze side reactions or form colored complexes.[3][5]
-
Blank Correction: A common method to correct for interferences is to subtract the absorbance of a blank sample.[6][7] Prepare a blank solution containing the sample matrix and all reagents except for the this compound. The absorbance of this blank can then be subtracted from the absorbance of your sample.
Experimental Protocol: pH Optimization
-
Prepare a series of buffers with varying pH values (e.g., from pH 2 to 8 in 0.5 unit increments).
-
For each pH value, set up a reaction mixture containing your sample (or a standard solution of your analyte), the buffer, and this compound.
-
Include a negative control (blank) for each pH value, containing the buffer and the reagent but no analyte.
-
Incubate all reactions under the same conditions (temperature and time).
-
Measure the absorbance of each sample at the appropriate wavelength.
-
Plot the absorbance (or the signal-to-noise ratio) against the pH to determine the optimal pH for your assay.
Experimental Protocol: Application of a Masking Agent
-
Identify potential interfering ions in your sample.
-
Select a suitable masking agent based on the interfering species. For example, EDTA is a good general-purpose chelator for divalent metal ions.
-
Prepare a stock solution of the chosen masking agent.
-
Add varying concentrations of the masking agent to your sample before the addition of this compound.
-
Run the assay as usual and measure the absorbance.
-
Compare the results with and without the masking agent to determine its effectiveness in reducing interference.
Q2: I suspect my analyte of interest is structurally similar to other compounds in the sample, leading to a lack of selectivity. Are there ways to chemically modify my analyte to enhance detection?
A2: Yes, a technique called derivatization can be employed to improve selectivity.[8][9][10] Derivatization involves chemically modifying the analyte to produce a derivative with properties that are more easily detected or separated from interfering compounds.[11][12]
-
Pre-column Derivatization for Chromatographic Methods: If you are using a chromatographic separation technique like HPLC, derivatizing your analyte before injection can improve its chromatographic behavior and detection.[9] By introducing a chromophore or fluorophore to your analyte, you can use a more selective detection wavelength where interfering compounds do not absorb.[12]
-
In-situ Derivatization: In some cases, a derivatization reaction can be performed directly in the sample solution to form a unique, colored, or fluorescent product with this compound that distinguishes it from other components.
Experimental Protocol: General Pre-column Derivatization for HPLC
-
Select a derivatization reagent that reacts specifically with a functional group on your analyte.
-
Optimize the derivatization reaction conditions, including reagent concentration, temperature, and reaction time.
-
Mix your sample with the derivatization reagent under the optimized conditions.
-
Quench the reaction if necessary.
-
Inject the derivatized sample into the HPLC system.
-
Develop a chromatographic method that effectively separates the derivatized analyte from other sample components and excess reagent.
-
Use a detector (e.g., UV-Vis or fluorescence) set to a wavelength that maximizes the signal from the derivatized analyte while minimizing background from the matrix.
Frequently Asked Questions (FAQs)
Q3: What is the role of the thiophene group in this compound in terms of selectivity?
A3: The thiophene group, a sulfur-containing aromatic ring, can influence the electronic properties and steric hindrance of the molecule. This can lead to more specific interactions with certain analytes compared to standard 2-thiobarbituric acid. The sulfur atom in the thiophene ring may also participate in coordination with metal ions, potentially enhancing selectivity for certain metal-containing analytes.[13]
Q4: Can changes in reaction temperature and time improve selectivity?
A4: Yes, optimizing reaction kinetics can be a valuable tool. The rate of reaction between this compound and your analyte may differ significantly from its reaction rate with interfering compounds. By carefully controlling the reaction temperature and incubation time, you may be able to favor the formation of the desired product while minimizing the formation of interfering products. It is recommended to perform a time-course experiment at different temperatures to determine the optimal conditions.
Q5: Are there any known interfering compounds for thiobarbituric acid-based assays that I should be aware of?
A5: Thiobarbituric acid and its derivatives are known to react with a variety of compounds, which can lead to overestimation of the target analyte.[6][14] In the context of the widely used TBARS assay for lipid peroxidation, interfering substances include other aldehydes, sugars, and anthocyanins.[6][7] When using this compound, it is prudent to assume that similar classes of compounds may interfere and to take appropriate measures to mitigate their effects.
Data Presentation
Table 1: Influence of pH on Analyte Signal and Background Noise
| pH | Analyte Signal (Absorbance) | Background Noise (Absorbance) | Signal-to-Noise Ratio |
| 2.0 | 0.150 | 0.080 | 1.88 |
| 3.0 | 0.350 | 0.090 | 3.89 |
| 4.0 | 0.620 | 0.100 | 6.20 |
| 5.0 | 0.580 | 0.150 | 3.87 |
| 6.0 | 0.450 | 0.180 | 2.50 |
| 7.0 | 0.320 | 0.200 | 1.60 |
| 8.0 | 0.210 | 0.210 | 1.00 |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Effect of Masking Agents on Interference Reduction
| Masking Agent | Concentration (mM) | Signal with Interferent (Absorbance) | Signal without Interferent (Absorbance) | % Interference Reduction |
| None | 0 | 0.550 | 0.600 | 0% |
| EDTA | 1 | 0.580 | 0.600 | 60% |
| EDTA | 5 | 0.595 | 0.600 | 90% |
| Thioglycolic Acid | 1 | 0.570 | 0.600 | 40% |
| Thioglycolic Acid | 5 | 0.585 | 0.600 | 70% |
Note: Data are hypothetical and for illustrative purposes.
Visualizations
Caption: Workflow for improving selectivity in an assay using this compound.
Caption: Strategies to address low selectivity in assays with this compound.
References
- 1. Optimized steps in fluorometric determination of thiobarbituric acid-reactive substances in serum: importance of extraction pH and influence of sample preservation and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Masking and Demasking Reagents - Pharmacareerinsider [pharmacareerinsider.com]
- 4. scribd.com [scribd.com]
- 5. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improving the thiobarbituric acid-reactive-substances assay for estimating lipid peroxidation in plant tissues containing anthocyanin and other interfering compounds | Semantic Scholar [semanticscholar.org]
- 8. Solid-phase analytical derivatization: enhancement of sensitivity and selectivity of analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Selective adsorption of Hg(ii) with diatomite-based mesoporous materials functionalized by pyrrole–thiophene copolymers: condition optimization, application and mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Specificity of the thiobarbituric acid reaction: its use in studies of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing solubility issues of 5-(2-Thiophene)-2-thiobarbituric acid in biological buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues of 5-(2-Thiophene)-2-thiobarbituric acid in biological buffers.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Why is my this compound not dissolving in my biological buffer?
A2: Several factors can contribute to the poor solubility of this compound in aqueous buffers:
-
Intrinsic Low Aqueous Solubility: As a hydrophobic, acidic compound, its solubility in neutral pH buffers is expected to be limited.
-
pH of the Buffer: The compound's solubility is highly dependent on the pH of the buffer. As an acidic compound, it will be more soluble at a pH above its pKa, where it exists in its more soluble ionized (salt) form.
-
Ionic Strength of the Buffer: High salt concentrations in the buffer can sometimes decrease the solubility of organic compounds (salting-out effect).
-
Compound Purity and Physical Form: The crystalline form and particle size of the solid can impact the dissolution rate.
Q3: What is the estimated pKa of this compound?
A3: While the exact pKa of this compound is not readily published, we can estimate it based on its parent molecule, 2-thiobarbituric acid, which has a pKa of approximately 2.30. The thiophene substituent may slightly alter this value, but it is expected to remain a weak acid. This low pKa suggests that the compound will be protonated and less soluble at acidic pH and deprotonated and more soluble at neutral to alkaline pH.
Troubleshooting Guides
Issue: Compound precipitates out of solution after initial dissolution.
This is a common issue when a compound is initially dissolved in a small volume of an organic co-solvent and then diluted into an aqueous buffer.
Troubleshooting Steps:
-
Reduce the Final Concentration: The final concentration in the biological buffer may be above the compound's solubility limit. Try preparing a more dilute solution.
-
Increase the Percentage of Co-solvent: If your experimental system can tolerate it, a slightly higher percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution can help maintain solubility. However, be mindful of potential solvent effects on your biological assay.
-
Optimize the pH: Ensure the final pH of your solution is at least 1-2 units above the estimated pKa of the compound. For this compound, a pH of 7.0 or higher is recommended.
-
Use a Different Solubilization Method: Consider alternative methods like cyclodextrin complexation, which can form stable, water-soluble inclusion complexes.
Issue: Compound is not dissolving at all in the biological buffer.
Directly dissolving a hydrophobic compound in an aqueous buffer can be challenging.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dissolving this compound.
Quantitative Data Summary
The following table summarizes the solubility of the parent compound, 2-thiobarbituric acid, in various solvents. This data can serve as a starting point for selecting appropriate solvents for this compound.
| Solvent | Approximate Solubility of 2-Thiobarbituric Acid | Reference |
| PBS (pH 7.2) | 0.5 mg/mL | [2] |
| DMSO | 12 mg/mL | [2] |
| Dimethylformamide (DMF) | 12 mg/mL | [2] |
| Ethanol | 0.2 mg/mL | [2] |
| Hot Water | Soluble | [3][4] |
| Alcohol | Soluble | [3][4] |
| Ether | Soluble | [3][4] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using an Organic Co-solvent
This protocol is suitable for creating a concentrated stock solution that can be diluted into your final biological buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound in a suitable vial.
-
Add a small volume of DMSO or ethanol to the vial. A common starting point is to aim for a high concentration stock solution (e.g., 10-50 mM).
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Note: When diluting the stock solution into your aqueous buffer, add the stock solution to the buffer and mix immediately to avoid precipitation. The final concentration of the organic solvent should be kept to a minimum and be consistent across all experimental conditions.
Protocol 2: Solubilization by pH Adjustment
This method is effective for acidic compounds and involves preparing a solution at a pH where the compound is in its more soluble, ionized form.
Materials:
-
This compound
-
1 M NaOH solution
-
Desired biological buffer (e.g., PBS, TRIS)
-
pH meter
Procedure:
-
Weigh out the desired amount of this compound.
-
Add a small amount of the desired biological buffer.
-
While stirring, slowly add small increments of 1 M NaOH solution and monitor the pH.
-
Continue adding NaOH until the compound is fully dissolved. The target pH should be at least 1-2 units above the estimated pKa. A pH of 7.0-8.0 is a good starting point.
-
Once the compound is dissolved, adjust the final volume with the biological buffer.
-
Verify the final pH of the solution.
Caption: Experimental workflow for preparing solutions using a co-solvent.
Protocol 3: Solubilization using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes.[5]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Desired biological buffer
-
Magnetic stirrer
Procedure:
-
Prepare a solution of HP-β-CD in your biological buffer. A common concentration range to start with is 1-10% (w/v).
-
Slowly add the powdered this compound to the cyclodextrin solution while stirring.
-
Stir the mixture at room temperature for several hours or overnight to allow for complex formation.
-
The solution should become clear as the compound forms an inclusion complex with the cyclodextrin.
-
The resulting solution can be sterile-filtered if necessary.
Signaling Pathways and Logical Relationships
The decision-making process for addressing solubility issues can be visualized as a logical flow, starting with the simplest methods and progressing to more complex ones.
Caption: Decision pathway for enhancing compound solubility.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ijpbr.in [ijpbr.in]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making stock acid and base solutions (molarities and specific gravities of concentrated acids and bases) | Protocols Online [protocolsonline.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
minimizing background fluorescence in assays using 5-(2-Thiophene)-2-thiobarbituric acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-(2-Thiophene)-2-thiobarbituric acid and related compounds in fluorescence-based assays for the detection of lipid peroxidation.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound assay?
The assay is based on the reaction of this compound with malondialdehyde (MDA), a product of lipid peroxidation.[1][2] Under acidic conditions and high temperature, MDA reacts with two molecules of a thiobarbituric acid derivative to form a fluorescent chromophore.[2] The intensity of the fluorescence is proportional to the level of lipid peroxidation in the sample.[1][3]
Q2: What are the common sample types that can be analyzed with this assay?
This assay is versatile and can be used with a variety of biological samples, including:
Q3: What are the optimal excitation and emission wavelengths for the fluorescent product?
For the malondialdehyde (MDA) adduct of thiobarbituric acid, the recommended excitation wavelength is typically between 530-532 nm, and the emission wavelength is around 550-553 nm.[3][4][7]
Q4: How should I prepare my samples to minimize background fluorescence?
Proper sample preparation is crucial. For tissue samples, it's recommended to homogenize in a suitable buffer, such as RIPA buffer with inhibitors, and then precipitate proteins using an acid like trichloroacetic acid (TCA).[5] For plasma or serum, it is important to avoid hemolysis, as heme can interfere with the assay.[1]
Q5: Can other molecules in my sample interfere with the assay?
Yes, several substances can interfere with the assay and contribute to background fluorescence. These include:
-
Sucrose: Can increase absorbance and should be accounted for in blanks and standards.[8]
-
Acetaldehyde: In the presence of sucrose, acetaldehyde can form a chromogen that is indistinguishable from the MDA adduct.[9]
-
Heme: Present in hemolyzed samples, it can interfere with the thiobarbituric acid test.
-
Proteins: Can react with thiobarbituric acid, hence protein precipitation is a necessary step.[1]
Troubleshooting Guide
High background fluorescence can be a significant issue in assays using this compound. The following guide provides potential causes and solutions to help you minimize background and improve your signal-to-noise ratio.
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence in all wells (including blanks) | Reagent contamination | Prepare fresh reagents, particularly the this compound solution. |
| Autofluorescence of reagents | Test the fluorescence of each reagent individually to identify the source. | |
| Improper plate selection | Use black, opaque-bottom plates for fluorescence assays to minimize crosstalk and background.[3][7] | |
| High background in sample wells only | Incomplete protein removal | Ensure complete protein precipitation with trichloroacetic acid (TCA) and efficient pelleting by centrifugation. |
| Presence of interfering substances (e.g., sucrose, heme) | If possible, avoid using interfering substances in your sample preparation buffers. If their presence is unavoidable, include them in your blank and standard curve preparations to correct for their contribution.[8] For hemolyzed samples, consider alternative sample collection methods.[1] | |
| Sample autofluorescence | Run a parallel sample set without the this compound reagent to quantify the inherent autofluorescence of your sample. Subtract this value from your final readings. | |
| Inconsistent readings across replicate wells | Pipetting errors | Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes. |
| Incomplete mixing | Thoroughly mix all reagents and samples before and after addition to the plate. | |
| Temperature variation across the plate | Incubate the plate in a stable temperature environment to ensure uniform reaction rates. | |
| Low or no signal in sample wells | Insufficient lipid peroxidation in the sample | Use a positive control with a known amount of MDA or a sample known to have high lipid peroxidation to validate the assay setup. |
| Degradation of the this compound reagent | Store the reagent as recommended and prepare fresh solutions for each experiment. | |
| Incorrect filter set on the plate reader | Verify that the excitation and emission wavelengths on the plate reader are set correctly for the expected fluorophore (Excitation: ~532 nm, Emission: ~553 nm).[3] |
Experimental Protocols
Detailed Protocol for TBARS Assay in Tissue Homogenates
This protocol is adapted from general thiobarbituric acid reactive substances (TBARS) assay procedures and can be used as a starting point for assays with this compound.
Materials:
-
Tissue sample
-
Phosphate buffered saline (PBS), ice-cold
-
RIPA buffer with protease inhibitors
-
10% Trichloroacetic acid (TCA), ice-cold
-
0.67% (w/v) this compound solution
-
Malondialdehyde (MDA) standard (e.g., 1,1,3,3-tetramethoxypropane)
-
Microcentrifuge tubes
-
Homogenizer
-
Centrifuge
-
Heating block or water bath (90-100°C)
-
Fluorescence microplate reader
-
Black 96-well plates
Procedure:
-
Sample Preparation:
-
Excise and weigh approximately 20 mg of tissue.
-
Wash the tissue with ice-cold PBS to remove any blood.
-
Add 200 µL of ice-cold RIPA buffer with inhibitors.
-
Homogenize the tissue on ice.
-
Take a small aliquot for protein concentration determination (e.g., BCA assay).
-
Transfer 100 µL of the lysate to a clean microcentrifuge tube.[5]
-
-
Protein Precipitation:
-
Reaction Setup:
-
Prepare a standard curve of MDA.
-
Carefully transfer 200 µL of the supernatant from the centrifuged samples to new, labeled tubes.
-
Add an equal volume (200 µL) of 0.67% this compound solution to each tube containing the supernatant and to the standards.[5]
-
-
Incubation:
-
Incubate the tubes in a boiling water bath or heating block at 90-100°C for 10-15 minutes.[5]
-
After incubation, cool the tubes on ice to stop the reaction.
-
-
Measurement:
-
Data Analysis:
-
Subtract the blank reading from all standards and samples.
-
Plot the standard curve of fluorescence intensity versus MDA concentration.
-
Determine the concentration of MDA in the samples from the standard curve.
-
Normalize the MDA concentration to the protein concentration of the tissue lysate.
-
Data Presentation
Table 1: Common Assay Parameters for Thiobarbituric Acid-Based Assays
| Parameter | Value | Reference |
| Excitation Wavelength | 530 - 532 nm | [3][4][7] |
| Emission Wavelength | 550 - 553 nm | [3][4][7] |
| Incubation Temperature | 90 - 100 °C | [3][5] |
| Incubation Time | 10 - 60 min | [5] |
| TCA Concentration for Precipitation | 10% (w/v) | [5] |
| Thiobarbituric Acid Concentration | 0.375 - 0.67% (w/v) | [3][5] |
Visualizations
Troubleshooting Workflow for High Background Fluorescence
Caption: A flowchart for troubleshooting high background fluorescence.
Reaction Principle of the Thiobarbituric Acid Assay
Caption: The reaction of this compound with MDA.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. Fluorometric and Colorimetric Assessment of Thiobarbituric Acid-Reactive Lipid Aldehydes in Biological Matrices | Springer Nature Experiments [experiments.springernature.com]
- 3. redalyc.org [redalyc.org]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. A method to reduce interference by sucrose in the detection of thiobarbituric acid-reactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel interference in thiobarbituric acid assay for lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of 5-(2-Thiophene)-2-thiobarbituric acid under physiological conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5-(2-Thiophene)-2-thiobarbituric acid under physiological conditions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in physiological buffers (e.g., PBS, pH 7.4)?
A1: The main stability issues for this compound under physiological conditions are its limited aqueous solubility and potential for chemical degradation. The thiobarbituric acid ring is susceptible to hydrolysis, and the thiophene moiety can undergo oxidation. It is recommended to prepare fresh solutions and use them promptly. For 2-thiobarbituric acid, it is advised not to store aqueous solutions for more than one day[1].
Q2: How soluble is this compound in aqueous solutions?
Q3: How should I prepare stock solutions of this compound?
A3: Stock solutions should be prepared in an organic solvent such as DMSO or ethanol before diluting into your aqueous experimental buffer[1]. This minimizes solubility issues. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
Q4: Can I store aqueous solutions of this compound?
A4: Based on information for the parent compound, 2-thiobarbituric acid, it is not recommended to store aqueous solutions for more than 24 hours[1]. For sensitive experiments, it is always best to prepare fresh solutions.
Q5: What are the potential degradation pathways for this compound under physiological conditions?
A5: The two primary degradation pathways are likely hydrolysis of the thiobarbituric acid ring and oxidation of the thiophene ring. Hydrolysis can lead to the opening of the pyrimidine ring, while oxidation can occur at the sulfur atom of the thiophene ring to form S-oxides and sulfones, or at the carbon atoms to form hydroxylated derivatives[2][3][4][5].
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution in aqueous buffer | The concentration exceeds the compound's solubility in the final buffer. | - Increase the proportion of organic co-solvent (e.g., DMSO, ethanol) if your experiment allows. - Decrease the final concentration of the compound. - Prepare a more dilute stock solution. - Gently warm the solution (if the compound is heat-stable). |
| Loss of activity or inconsistent results over time | The compound is degrading in your experimental medium. | - Prepare fresh solutions immediately before each experiment. - Minimize the incubation time under physiological conditions. - If possible, conduct experiments at a lower temperature. - Analyze the purity of your stock solution to rule out degradation during storage. |
| Unexpected spectral changes (e.g., in UV-Vis absorbance) | Degradation of the compound is leading to new chemical species with different spectral properties. | - Perform a time-course experiment, monitoring the UV-Vis spectrum of the compound in your buffer to assess the rate of change. - Use HPLC to separate the parent compound from potential degradation products. |
| Interference with biological assays | The compound or its degradation products may be interfering with assay components. Thiobarbituric acid itself is known to react with various aldehydes.[6] | - Run appropriate controls, including the vehicle (solvent) and the compound in the absence of the biological system. - Consider if degradation products could be reactive in your assay (e.g., TBARS assay interference). |
Quantitative Stability Data
| Parameter | Condition | Value | Notes |
| Solubility | PBS, pH 7.4, 25°C | User-determined | Gravimetric analysis or saturation shake-flask method. |
| Solubility | PBS, pH 7.4, 37°C | User-determined | |
| Half-life (t½) | PBS, pH 7.4, 37°C | User-determined | Determined by HPLC or UV-Vis spectrophotometry time-course analysis. |
| Degradation Rate Constant (k) | PBS, pH 7.4, 37°C | User-determined |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Physiological Buffer
This protocol outlines a method to determine the stability of this compound in a physiological buffer using UV-Vis spectrophotometry or HPLC.
Materials:
-
This compound
-
DMSO (or other suitable organic solvent)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer or HPLC system
-
Constant temperature incubator or water bath (37°C)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Working Solution Preparation: Dilute the stock solution in pre-warmed PBS (37°C) to a final concentration suitable for your analytical method (e.g., 10-50 µM for UV-Vis). Ensure the final DMSO concentration is low (e.g., <0.5%).
-
Time-Zero Measurement (T0): Immediately after preparation, take an aliquot of the working solution and measure its absorbance at the λmax or inject it into the HPLC to determine the initial peak area.
-
Incubation: Place the remaining working solution in a sealed container in a 37°C incubator.
-
Time-Course Measurements: At regular intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw aliquots of the incubated solution and repeat the measurement (UV-Vis absorbance or HPLC analysis).
-
Data Analysis:
-
Plot the absorbance or peak area against time.
-
Calculate the percentage of the compound remaining at each time point relative to T0.
-
Determine the half-life (t½) of the compound under these conditions.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiophene - Wikipedia [en.wikipedia.org]
- 5. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy 2-Thiobarbituric acid | 504-17-6 | >98% [smolecule.com]
overcoming interference in the thiobarbituric acid reactive substances (TBARS) assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common interferences in the Thiobarbituric Acid Reactive Substances (TBARS) assay.
Frequently Asked Questions (FAQs)
Q1: What are the most common substances that interfere with the TBARS assay?
A1: The TBARS assay, while widely used to measure malondialdehyde (MDA) as an indicator of lipid peroxidation, is susceptible to interference from various substances that can lead to an overestimation of MDA levels.[1][2] Common interfering compounds include:
-
Sugars: Sucrose is a significant interferent, especially when samples are heated at 95°C as is common in many TBARS protocols.[3][4][5] Even low concentrations of sucrose can artificially increase the absorbance at 532 nm.[3][4]
-
Aldehydes: The assay is not entirely specific for MDA, and other aldehydes present in biological samples can also react with thiobarbituric acid (TBA) to produce colored products.[5][6]
-
Proteins and Amino Acids: Certain amino acids can react with TBA, and the complex protein matrix of biological samples can cause a spectral pattern and baseline shift different from that of pure standards.[7][8]
-
Plant Pigments: In plant tissues, compounds like anthocyanins can absorb light at the same wavelength as the MDA-TBA adduct (532 nm), leading to inaccurate results.[1]
-
Sialic Acid: This compound, often present in plasma and glycoproteins, can react with TBA and cause significant interference.[9]
-
Hemoglobin: Traces of blood in tissue samples can interfere with the assay.[10]
-
Medications and Metals: Certain drugs and metal ions, such as bismuth, have been shown to interfere with the formation of the MDA-TBA complex.[11]
Q2: My samples are prepared in a sucrose-based buffer. How does this affect my TBARS results and how can I correct for it?
A2: Sucrose is a major interfering substance in the TBARS assay, leading to a significant overestimation of MDA.[3][4][12] The interference is concentration-dependent, with sucrose concentrations as low as 10 mM causing a significant increase in absorbance at 532 nm.[3][4]
To overcome sucrose interference, a modified protocol involving butanol-pyridine extraction is recommended. This modification allows for the accurate measurement of TBARS in samples containing sucrose.[3][4] The key is to include sucrose in the blanks and standards to match the concentration in the samples, followed by an extraction step to isolate the MDA-TBA adduct.[3]
Experimental Protocol: Modified TBARS Assay for Samples Containing Sucrose
This protocol is adapted from a method designed to reduce sucrose interference.[3]
-
Reagent Preparation:
-
TBA Reagent: Prepare a 0.67% (w/v) solution of 2-thiobarbituric acid in distilled water.
-
Acid Reagent: Prepare a solution of 10% trichloroacetic acid (TCA) in distilled water.
-
Butanol-Pyridine Reagent: Mix n-butanol and pyridine in a 15:1 (v/v) ratio.
-
Standards: Prepare malondialdehyde (MDA) standards from a stock solution of 1,1,3,3-tetramethoxypropane (TMP). Include sucrose in the standards at the same concentration as in your samples.
-
-
Assay Procedure:
-
To 1.0 mL of your sample (or standard), add 2.0 mL of the TBA/TCA reagent.
-
Vortex the mixture and heat in a boiling water bath for 20 minutes.
-
Cool the tubes in an ice bath.
-
Add 3.0 mL of the butanol-pyridine reagent.
-
Vortex vigorously for 1 minute and then centrifuge at 3000 x g for 10 minutes.
-
Carefully collect the upper organic layer.
-
Measure the absorbance of the organic layer at 532 nm.
-
Data on Sucrose Interference and Correction
The following table summarizes the effect of sucrose on the TBARS assay and the effectiveness of the modified protocol.
| Sucrose Concentration (mM) | Absorbance at 532 nm (Standard Method) | Absorbance at 532 nm (Modified Method with Extraction) |
| 0 | Baseline | Baseline |
| 10 | Significantly Increased[3][4] | Not Significantly Different from Control[3] |
| 20 | 50-100% Greater than Control[4] | Not Significantly Different from Control[3] |
| 100 | Significantly Increased[3] | Not Significantly Different from Control[3] |
Q3: How can I improve the specificity of the TBARS assay?
A3: While the TBARS assay is a convenient method, its lack of specificity is a major drawback.[8][11][13] To improve specificity, several modifications and alternative approaches can be considered:
-
Protein Precipitation: To eliminate interference from proteins and amino acids, it is crucial to precipitate and remove them before the heating step.[7] This is often achieved by adding an acid like trichloroacetic acid (TCA) and centrifuging the sample.[14]
-
Background Correction: For samples containing interfering pigments like anthocyanins, a background correction can be performed. This involves subtracting the absorbance at 532 nm of a sample incubated without TBA from the absorbance of an identical sample incubated with TBA.[1]
-
Butanol Extraction: An n-butanol extraction step can help to precipitate the MDA-TBA adduct, separating it from water-soluble interfering substances.[15][16]
-
HPLC-based Methods: For the most accurate and specific quantification of MDA, high-performance liquid chromatography (HPLC) is recommended.[11][17] HPLC separates the MDA-TBA adduct from other interfering compounds before quantification, providing more reliable results.[11]
Troubleshooting Guide
Issue 1: High background or nonlinear baseline in sample readings.
-
Possible Cause: Complex sample matrix, such as in tissue homogenates, containing proteins and other substances that create a shifted and skewed baseline compared to pure standards.[8] Plant pigments like anthocyanins can also absorb at 532 nm.[1]
-
Troubleshooting Steps:
-
Perform a spectral scan: Scan your samples from 400-700 nm to see if there is a broad, nonlinear baseline or a distinct peak from an interfering substance.[1][8]
-
Implement background correction: Prepare a blank for each sample that includes all reagents except TBA. Subtract the absorbance of this sample-specific blank from your sample reading.[1]
-
Protein precipitation: Ensure that your protocol includes an effective protein precipitation step with an acid like TCA, followed by centrifugation to remove the precipitated proteins.[7][14]
-
Caption: Troubleshooting workflow for high background readings.
Issue 2: Inconsistent or non-reproducible results.
-
Possible Cause: Pipetting errors, formation of air bubbles, or instability of reagents.[10] The timing of the assay steps can also be critical.
-
Troubleshooting Steps:
-
Reagent Stability: Ensure that the TBA reagent is freshly prepared. If reconstituted in glacial acetic acid, it is typically stable for one week at 4°C or -20°C.[15][16]
-
Pipetting Technique: Equilibrate pipette tips with the reagent before pipetting. Pipette gently against the wall of the tube or well to avoid splashing and bubble formation.[10]
-
Incubation Time: Maintain precise and consistent incubation times for all samples and standards.[10]
-
Sample Handling: Keep samples on ice to prevent further lipid peroxidation during processing.[10][17] The use of an antioxidant like butylated hydroxytoluene (BHT) in the lysis buffer is also recommended.[15][16]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A method to reduce interference by sucrose in the detection of thiobarbituric acid-reactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. Reaction of thiobarbituric acid with saturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Trouble With TBARS [nwlifescience.com]
- 9. researchgate.net [researchgate.net]
- 10. himedialabs.com [himedialabs.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Novel interference in thiobarbituric acid assay for lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TBARS - Wikipedia [en.wikipedia.org]
- 14. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
protocol refinement for consistent results with 5-(2-Thiophene)-2-thiobarbituric acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results when working with 5-(2-Thiophene)-2-thiobarbituric acid. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and application of this compound.
Problem 1: Low or No Yield During Synthesis
Question: I am attempting to synthesize this compound via Knoevenagel condensation of 2-thiobarbituric acid and thiophene-2-carboxaldehyde, but I am getting a low yield or no product at all. What are the possible causes and solutions?
Answer:
Low yields in Knoevenagel condensations involving thiophene-2-carboxaldehyde can arise from several factors. Here is a systematic approach to troubleshooting the synthesis:
-
Reaction Time: Thiophene-2-carboxaldehyde can be less reactive than other aldehydes in this condensation. It may require a longer reaction time to achieve a good yield.[1]
-
Recommendation: Extend the reflux time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction duration.
-
-
Catalyst: The choice and amount of base catalyst are crucial.
-
Recommendation: Piperidine or pyridine are commonly used as catalysts.[2] Ensure the catalyst is fresh and used in the correct molar ratio.
-
-
Reagent Purity: The purity of both 2-thiobarbituric acid and thiophene-2-carboxaldehyde is critical.
-
Recommendation: Use freshly purified reagents. Impurities in the aldehyde can inhibit the reaction.
-
-
Solvent: The reaction is typically performed in ethanol.
-
Recommendation: Ensure you are using absolute ethanol to avoid the presence of water, which can interfere with the reaction.
-
Problem 2: Inconsistent Results in Anticancer Assays
Question: I am observing high variability in my results when testing the anticancer activity of this compound on cancer cell lines. What could be causing this inconsistency?
Answer:
Inconsistent results in cell-based assays can be due to issues with the compound itself or with the experimental setup.
-
Compound Solubility: this compound has limited solubility in aqueous solutions.[3][4] Precipitation of the compound in your cell culture medium will lead to inconsistent concentrations and, therefore, variable results.
-
Recommendation: Prepare a high-concentration stock solution in an organic solvent like DMSO or DMF and then dilute it to the final concentration in the cell culture medium.[3] Ensure the final concentration of the organic solvent is low and consistent across all experiments, as it can have physiological effects.[3]
-
-
Cell Viability: The health and confluency of your cancer cells will significantly impact the results.
-
Recommendation: Use cells that are in the logarithmic growth phase and ensure consistent cell seeding density for all experiments.
-
-
Assay Protocol: Minor variations in the assay protocol can lead to significant differences in the results.
-
Recommendation: Standardize incubation times, reagent concentrations, and reading times for colorimetric assays.
-
Problem 3: No Antifungal Activity Observed
Question: I am not observing any antifungal activity with this compound against my fungal strains of interest. Does this compound have antifungal properties?
Answer:
Yes, thiobarbituric acid derivatives have been reported to possess antifungal activity.[2][5] If you are not observing any activity, consider the following:
-
Fungal Strain Specificity: The compound's activity may be specific to certain fungal species. The strains you are testing may be resistant.
-
Recommendation: Test the compound against a panel of different fungal strains, including known susceptible strains, to determine its spectrum of activity.
-
-
Compound Concentration: The concentrations you are testing may be too low to elicit an antifungal effect.
-
Recommendation: Perform a dose-response experiment with a wide range of concentrations to determine the Minimum Inhibitory Concentration (MIC).
-
-
Assay Method: The chosen antifungal assay may not be suitable.
-
Recommendation: The cup-plate method is a common screening technique.[2] For more quantitative results, consider using a broth microdilution method to determine the MIC.
-
Frequently Asked Questions (FAQs)
Synthesis
-
Q1: What is the general principle behind the synthesis of this compound?
-
A1: It is typically synthesized through a Knoevenagel condensation reaction. This involves the reaction of an active methylene compound (2-thiobarbituric acid) with an aldehyde (thiophene-2-carboxaldehyde) in the presence of a basic catalyst.[2]
-
-
Q2: How can I purify the final product?
-
A2: The product can be purified by recrystallization from a suitable solvent, such as ethanol.[6]
-
Applications
-
Q3: What are the potential therapeutic applications of this compound?
-
Q4: What is the mechanism of action for its anticancer activity?
-
A4: Thiobarbituric acid derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[7] This can occur through the cleavage of PARP and the inhibition of anti-apoptotic proteins like Bcl-2.[7] Some derivatives may also induce cell death through the activation of the JNK and p38 MAPK signaling pathways.[8][9]
-
Experimental Procedures
-
Q5: What is a suitable solvent for preparing stock solutions of this compound?
-
A5: Due to its limited aqueous solubility, it is recommended to prepare stock solutions in organic solvents such as DMSO or DMF.[3]
-
-
Q6: How should I store the compound?
Experimental Protocols
Synthesis of this compound
This protocol is based on the Knoevenagel condensation reaction.
Materials:
-
2-Thiobarbituric acid
-
Thiophene-2-carboxaldehyde
-
Absolute Ethanol
-
Piperidine (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-thiobarbituric acid (1 equivalent) and thiophene-2-carboxaldehyde (1 equivalent) in absolute ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by TLC. Note that this reaction may require several hours.[1]
-
Once the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Purify the product by recrystallization from ethanol.
Anticancer Activity Screening (MTT Assay)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete cell culture medium. The final DMSO concentration should be below 0.5%.
-
Remove the medium from the cells and add the different concentrations of the compound. Include a vehicle control (medium with DMSO only).
-
Incubate the cells for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
Quantitative Data
Table 1: Solubility of 2-Thiobarbituric Acid (Parent Compound)
| Solvent | Solubility | Reference |
| DMSO | ~12 mg/mL | [3] |
| DMF | ~12 mg/mL | [3] |
| Ethanol | ~0.2 mg/mL | [3] |
| PBS (pH 7.2) | ~0.5 mg/mL | [3] |
Table 2: Anticancer Activity of a Structurally Similar Thiobarbituric Acid Derivative (Compound 2b)
Note: The following data is for 5-(3-Thiophen-2-yl-allylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione, a compound with a similar thiophene-thiobarbituric acid core.
| Cell Line | Cancer Type | IC50 (µM) after 48h | Reference |
| HCT116 | Colon Cancer | ~5 | [7] |
| Panc-1 | Pancreatic Cancer | ~7.5 | [7] |
| MCF-7 | Breast Cancer | ~10 | [7] |
| MDA-MB-231 | Breast Cancer | ~10 | [7] |
Visualizations
References
- 1. sciensage.info [sciensage.info]
- 2. omicsonline.org [omicsonline.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. chembk.com [chembk.com]
- 5. Synthesis and Biological Evaluation of Substituted Thiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design and synthesis of novel thiobarbituric acid derivatives targeting both wild-type and BRAF-mutated melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.psu.edu [pure.psu.edu]
- 9. Characterization of a Novel Barbituric Acid and Two Thiobarbituric Acid Compounds for Lung Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Quantum Yield of Thiophene-Based Fluorescent Probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the quantum yield (QY) of thiophene-based fluorescent probes.
Frequently Asked Questions (FAQs)
Q1: Why is the quantum yield of my thiophene-based probe inherently low?
Thiophene-based materials have historically been associated with lower emission quantum yields compared to other conjugated systems.[1] This can be attributed to several factors inherent to their molecular structure:
-
Efficient Intersystem Crossing (ISC) : The presence of heavy sulfur atoms in the thiophene ring can promote spin-orbit coupling, leading to a higher probability of intersystem crossing from the excited singlet state to a non-emissive triplet state.[2] This non-radiative decay pathway competes with fluorescence, thereby reducing the quantum yield.[2]
-
Inter-annular Rotations : Flexible backbones in oligothiophenes can lead to excited-state relaxation through inter-annular rotations, which is a non-radiative decay process that quenches fluorescence.[3]
-
Aggregation-Caused Quenching (ACQ) : The planar structure of many thiophene-based probes promotes strong π-π stacking and cofacial packing in the solid state or at high concentrations.[2] This aggregation often leads to the formation of non-emissive states, a phenomenon known as ACQ, which drastically reduces fluorescence.[3]
Q2: How can I structurally modify my thiophene probe to increase its quantum yield?
Several molecular design strategies can be employed to overcome the inherent limitations of thiophene fluorophores:
-
Create Donor-π-Acceptor (D-π-A) Systems : Constructing a "push-pull" system with an electron-donating group (like triphenylamine) and an electron-accepting group (like dimesitylboron) connected by a thiophene π-bridge can enhance intramolecular charge transfer (ICT).[4][5] This strategy can lead to high quantum yields, with some D-π-A probes achieving a QY of up to 86% in solution.[4][5]
-
Increase Molecular Rigidity : Introducing structural rigidity can limit non-radiative decay from rotational or vibrational modes. Fusing thiophene rings, such as in thieno[3,2-b]thiophene, creates a more planar and rigid structure, which is a common strategy in materials for organic light-emitting diodes (OLEDs).[4][5]
-
Introduce Bulky Substituents : Adding bulky side groups can inhibit close molecular packing and reduce intermolecular interactions that lead to ACQ.[6] This steric hindrance helps maintain the fluorescence of the probes in an aggregated or solid state.
-
Utilize Thiophene-S,S-dioxides : Oxidizing the sulfur atom in the thiophene ring to a sulfone (S,S-dioxide) can significantly alter the electronic and photophysical properties. Oligothiophene-S,S-dioxides often exhibit Aggregation-Induced Emission (AIE), where they have low QY in solution but become highly emissive (up to 70%) in the solid state due to restricted intramolecular rotations in the aggregated form.[2][3]
Q3: What role does the environment (e.g., solvent, temperature) play in quantum yield?
The probe's immediate environment significantly influences its quantum yield.[7][8]
-
Solvent Polarity : Many fluorescent probes, especially those with a D-π-A structure, are sensitive to solvent polarity. For example, 8-anilinonaphthalene-1-sulfonic acid (ANS) is almost non-fluorescent in water (QY ~0.002) but becomes highly fluorescent when bound to nonpolar environments like proteins (QY ~0.4).[8] The choice of solvent can alter the energy levels of the excited state and change the rates of non-radiative decay.
-
Temperature : Temperature changes can affect quantum yield.[7] Higher temperatures can increase the rate of non-radiative decay processes by promoting molecular vibrations and collisions, thus decreasing fluorescence.
-
Viscosity : Higher viscosity can restrict molecular motion and rotation, reducing non-radiative decay pathways and potentially increasing the quantum yield.
Troubleshooting Guide
Problem: My probe's fluorescence intensity is very low in aqueous solution.
-
Possible Cause : The probe may be suffering from aggregation-caused quenching (ACQ) due to its hydrophobicity and planar structure. Alternatively, water molecules may be quenching the excited state through hydrogen bonding or other interactions.
-
Troubleshooting Steps :
-
Modify the Probe : Introduce water-soluble groups (e.g., sulfonate, polyethylene glycol) to the probe's structure to improve its solubility and reduce aggregation in aqueous media.
-
Use a Surfactant : Encapsulate the probe in micelles by adding a surfactant to the solution. This creates a nonpolar microenvironment for the probe, shielding it from water and preventing aggregation.
-
Bind to a Macromolecule : If the probe is designed to bind to a specific target like a protein or membrane, its fluorescence may increase significantly upon binding.[8] The quantum yield of ANS, for instance, increases nearly 200-fold when it binds to serum albumin.[8]
-
Problem: The quantum yield dropped to almost zero after I changed a substituent (e.g., from an amide to an ester).
-
Possible Cause : Even minor changes to substituents can drastically alter the electronic properties of a fluorophore.[9] The new substituent may have introduced a new non-radiative decay pathway.
-
Troubleshooting Steps :
-
Analyze Electronic Effects : Evaluate the electron-donating or electron-withdrawing nature of the new substituent. This change could disrupt an existing intramolecular charge transfer (ICT) state or create a new, non-emissive "dark" state.
-
Consider Photoinduced Electron Transfer (PeT) : The new substituent may be acting as a quencher through PeT. If the substituent is electron-rich, it might quench the excited state of the fluorophore.
-
Perform Computational Analysis : Use Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations to investigate the energies of the frontier molecular orbitals (HOMO/LUMO) and the nature of the excited states to understand the new deactivation pathway.[4]
-
Problem: My probe shows good initial brightness but photobleaches quickly.
-
Possible Cause : The probe's excited state is susceptible to photochemical reactions, often involving reaction with molecular oxygen, leading to its irreversible degradation. Thiophene-based probes, however, are often noted for their relatively high photostability.[10][11]
-
Troubleshooting Steps :
-
Deoxygenate the Solution : Remove dissolved oxygen from the solvent by bubbling with nitrogen or argon gas. This can significantly reduce photobleaching for many dyes.
-
Use an Antifade Reagent : For microscopy applications, use a commercial antifade mounting medium that contains reagents to scavenge free radicals and reduce photobleaching.
-
Structural Modification : Incorporating structural motifs known to enhance photostability, such as fluorene units, can be an effective strategy.[6]
-
Quantitative Data on Thiophene-Based Probes
The following table summarizes the quantum yield (QY) of various thiophene-based probes reported in the literature, providing a benchmark for comparison.
| Probe Name/Type | Description | Quantum Yield (Φ) | Conditions | Reference |
| DMB-TT-TPA (8) | Donor-π-Acceptor system with triphenylamine (donor) and dimesitylboron (acceptor). | 86% | In THF solution | [4][5] |
| 41% | Solid-state | [4][5] | ||
| TBA-Mn: CsPbCl₃ NCs | Mn: CsPbCl₃ nanocrystals with thiophene derivative (3-thienylboronic acid) as a surface passivating ligand. | 93% | N/A | [12] |
| Pristine Mn: CsPbCl₃ NCs | Mn: CsPbCl₃ nanocrystals without thiophene ligand modification. | 46% | N/A | [12] |
| F-TAO (oxidized) | A "turn-on" fluorene–thiophene oligomer probe after reacting with aldehyde dehydrogenase (ALDH). | 9.5-fold enhancement | N/A | [13] |
| FEB-2000 | Donor-acceptor-donor fluorophore with thiophene-based donors. | 35% | In water | |
| BQT-Fe³⁺ | A thiophene-phenylquinazoline probe upon complexation with Fe³⁺ ions. | 8% | In CH₃CN | [14] |
| Oligothiophene-S,S-dioxides | AIEgens with flexible backbones. | up to 70% | Solid-state | [2] |
Experimental Protocols
Protocol 1: Relative Quantum Yield Measurement
This protocol describes the determination of a sample's fluorescence quantum yield by comparing it to a standard with a known quantum yield.[7]
Materials:
-
Fluorescence spectrometer
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Sample probe of unknown QY
-
Standard fluorophore with known QY (e.g., quinine sulfate in 0.1M H₂SO₄, Rhodamine B). The standard should absorb and emit in a similar spectral range as the sample.
-
High-purity solvent
Procedure:
-
Prepare Solutions : Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance (optical density) at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure Absorbance : Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength that will be used for the fluorescence measurement.
-
Record Fluorescence Spectra :
-
Set the excitation wavelength in the fluorescence spectrometer.
-
Record the fluorescence emission spectrum for each solution of the sample and the standard. Ensure the same instrument settings (e.g., excitation/emission slit widths, detector gain) are used for all measurements.[7]
-
-
Integrate Spectra : Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.
-
Calculate Quantum Yield : Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The plots should be linear. The slope of each line (Gradient) is determined. The quantum yield of the sample (Φ_S) is calculated using the following equation:
Φ_S = Φ_R × (Grad_S / Grad_R) × (η_S² / η_R²)
Where:
-
Φ_R is the quantum yield of the reference standard.
-
Grad_S and Grad_R are the gradients of the sample and reference plots, respectively.
-
η_S and η_R are the refractive indices of the sample and reference solutions (if different solvents are used; this term is 1 if the same solvent is used).
-
Protocol 2: General Synthesis of a D-π-A Thiophene Probe
This protocol provides a generalized workflow for synthesizing a Donor-π-Acceptor (D-π-A) type probe, based on palladium-catalyzed cross-coupling reactions like the Suzuki or Heck coupling.[4][15]
Workflow:
-
Synthesis of Core Unit : Synthesize the central thiophene or thienothiophene π-conjugated core. This often starts from a simple precursor like 3-bromothiophene.[4][5]
-
Functionalization of Core : Introduce reactive groups (e.g., bromine, boronic esters) onto the core unit at specific positions to allow for subsequent coupling reactions. This is typically achieved via bromination with NBS or lithiation followed by reaction with a boron source.[16]
-
Coupling the Donor : Attach the electron-donating moiety (e.g., triphenylamine) to one side of the functionalized core unit using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, or Buchwald-Hartwig amination).
-
Coupling the Acceptor : Attach the electron-accepting moiety (e.g., dimesitylboron, cyano groups) to the other side of the core unit, again using an appropriate cross-coupling reaction.
-
Purification : Purify the final D-π-A compound using column chromatography, followed by recrystallization or sublimation to obtain a high-purity product.
-
Characterization : Confirm the structure of the synthesized probe using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[17] The photophysical properties (absorption, emission, quantum yield) are then characterized as described in Protocol 1.
Visualizations
Caption: Logical diagram of factors affecting the quantum yield of thiophene probes.
Caption: Workflow illustrating strategies for enhancing probe quantum yield.
Caption: Step-by-step workflow for relative quantum yield determination.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Investigation of the Origin of High Photoluminescence Quantum Yield in Thienyl-S,S-dioxide AIEgens Oligomers by Temperature Dependent Optical Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application [beilstein-journals.org]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. Development of a high quantum yield dye for tumour imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 8. Quantum yield - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. Thiophene-based fluorescent probes with low cytotoxicity and high photostability for lysosomes in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thiophene Derivatives as Ligands for Highly Luminescent and Stable Manganese-Doped CsPbCl3 Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A fluorene–thiophene oligomer turn-on fluorescence probe with high-fold fluorescence enhancement for acetaldehyde dehydrogenase detection in cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. scispace.com [scispace.com]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. A series of thiophene-based π-conjugated chromophores: synthesis, photophysical properties and electrochemiluminescence applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of 5-(2-Thiophene)-2-thiobarbituric Acid and its Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance of 5-(2-Thiophene)-2-thiobarbituric acid and related thiobarbituric acid derivatives, supported by experimental data.
Thiobarbituric acid and its derivatives have long been a subject of intense scientific scrutiny, owing to their diverse biological activities. Among these, 5-substituted-2-thiobarbituric acids have emerged as a promising class of compounds in the realm of drug discovery, particularly in oncology. This guide provides a comparative analysis of this compound and other key derivatives, focusing on their anticancer properties and the underlying mechanisms of action.
Performance Comparison: Anticancer Activity
The substitution at the C-5 position of the 2-thiobarbituric acid core plays a pivotal role in modulating the cytotoxic activity of these compounds. Here, we compare the in vitro anticancer activity of this compound with its phenyl and furanyl analogues, as well as other relevant derivatives, against various human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells), is summarized in the tables below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-{1[2-(4-chloro-phenyl)2-oxo-ethyl]-2-phenyl-1H-indole-3-ylmethylene}-2-thioxo-dihydro-pyrimidine-4,6-dione (Compound 2b) | DU145 (Prostate) | >100 | [1] |
| DWD (Oral) | >100 | [1] | |
| MCF7 (Breast) | >100 | [1] | |
| 5-{1[2-(4-methoxy-phenyl)2-oxo-ethyl]-2-phenyl-1H-indole-3-ylmethylene}-2-thioxo-dihydro-pyrimidine-4,6-dione (Compound 2d) | DU145 (Prostate) | 18.2 | [1] |
| DWD (Oral) | 25.1 | [1] | |
| MCF7 (Breast) | 12.5 | [1] |
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-((1-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl) methylene)pyrimidine-2,4,6(1H,3H,5H)-trione (Compound 3s) | BEL-7402 (Hepatocellular) | 4.02 | [2] |
| MCF-7 (Breast) | >50 | [2] | |
| HCT-116 (Colon) | >50 | [2] |
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-[[(2-chloro-4-nitrophenyl)amino]methylene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (Compound 12d) | Caco-2 (Colorectal) | 1.12 | [3] |
| HepG-2 (Hepatocellular) | 0.07 | [3] | |
| MCF-7 (Breast) | 0.08 | [3] |
Note: The provided data is collated from different studies, and direct comparison should be made with caution due to variations in experimental conditions, such as cell lines and incubation times.
Structure-Activity Relationship
The cytotoxic efficacy of 5-substituted-2-thiobarbituric acid derivatives is significantly influenced by the nature of the substituent at the 5-position. Studies have indicated that the presence of a thiophene ring at this position can contribute to potent anticancer activity. The comparison with phenyl and furanyl analogues suggests that the electronic and steric properties of the aromatic ring system are crucial for biological activity. Furthermore, the addition of other functional groups to the core structure can dramatically alter the compound's potency and selectivity against different cancer cell lines. For instance, the data suggests that certain substitutions can lead to highly potent compounds with sub-micromolar IC50 values.[3]
Experimental Protocols
Synthesis of 5-Substituted-2-Thiobarbituric Acid Derivatives
A general method for the synthesis of 5-arylmethylene-2-thiobarbituric acid derivatives involves the Knoevenagel condensation of 2-thiobarbituric acid with an appropriate aromatic aldehyde.
General Procedure:
-
A mixture of 2-thiobarbituric acid (1 mmol) and the corresponding aromatic aldehyde (1 mmol) is dissolved in a suitable solvent, such as ethanol or acetic acid.
-
A catalytic amount of a base, like piperidine or pyridine, is added to the mixture.
-
The reaction mixture is then heated under reflux for a specified period (typically 2-8 hours).
-
After cooling, the resulting precipitate is filtered, washed with a cold solvent (e.g., ethanol), and dried to yield the final product.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Cytotoxicity Assay (MTT Assay)
The in vitro anticancer activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Several studies suggest that thiobarbituric acid derivatives exert their anticancer effects through the induction of apoptosis. While the precise signaling pathways can vary depending on the specific derivative and the cancer cell type, a common mechanism involves the modulation of key proteins in the apoptotic cascade.
Some derivatives have been shown to induce apoptosis by downregulating the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while upregulating pro-apoptotic proteins such as Bax.[4] This shift in the Bcl-2 family protein balance leads to mitochondrial dysfunction and the release of cytochrome c, which in turn activates the caspase cascade. A key event in this cascade is the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[4][5]
Conclusion
The available data indicates that this compound and its derivatives are a versatile class of compounds with significant potential in anticancer drug development. The substituent at the 5-position is a critical determinant of their biological activity, offering a valuable handle for medicinal chemists to fine-tune their potency and selectivity. Further comprehensive and comparative studies under standardized conditions are warranted to fully elucidate the structure-activity relationships and to identify lead candidates for further preclinical and clinical development. The induction of apoptosis through the modulation of key signaling pathways appears to be a central mechanism of action for these compounds, providing a solid foundation for future mechanistic investigations.
References
- 1. Photochemical synthesis and anticancer activity of barbituric acid, thiobarbituric acid, thiosemicarbazide, and isoniazid linked to 2-phenyl indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Design, Synthesis, and Anticancer Activity Evaluation of Hybrids of Azoles and Barbituric Acids | Semantic Scholar [semanticscholar.org]
- 3. New thiobarbituric acid scaffold-based small molecules: Synthesis, cytotoxicity, 2D-QSAR, pharmacophore modelling and in-silico ADME screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Design and synthesis of novel thiobarbituric acid derivatives targeting both wild-type and BRAF-mutated melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Validated 5-(2-Thiophene)-2-Thiobarbituric Acid-Based Assay Using HPLC: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a High-Performance Liquid Chromatography (HPLC) method for quantifying lipid peroxidation, often referred to as the Thiobarbituric Acid Reactive Substances (TBARS) assay. This guide presents supporting experimental data, detailed protocols, and comparisons with alternative methods for measuring oxidative stress.
While the query specified a "5-(2-Thiophene)-2-thiobarbituric acid-based assay," the extensively validated and commonly used method for measuring malondialdehyde (MDA), a key indicator of lipid peroxidation, utilizes 2-thiobarbituric acid (TBA) . The reaction between MDA and TBA forms a fluorescent adduct that can be sensitively and specifically quantified by HPLC. This guide will focus on the validation and comparison of this widely accepted 2-thiobarbituric acid-based HPLC assay.
Comparative Analysis of Oxidative Stress Biomarker Assays
The HPLC-based TBARS assay for MDA offers significant advantages in specificity and accuracy over traditional spectrophotometric methods. However, it is crucial to understand its performance in relation to other established biomarkers of oxidative stress. The following tables summarize the quantitative performance of the HPLC-TBARS assay compared to a commercially available kit and other common oxidative stress markers.
| Parameter | In-House HPLC-TBARS Method | Commercial Chromsystems Assay | Reference |
| Analyte | Thiobarbituric Acid Reactive Substances (TBARS) | TBARS | [1] |
| Reference Range (serum, µmol/L) | 0.53 - 2.1 | 0.07 - 0.24 | [1] |
| Intra-assay CV% | 4.1 | Not Reported | [1] |
| Inter-assay CV% | 6.7 | Not Reported | [1] |
| Analytical Recovery (%) | 90 - 94 | Not Reported | [1] |
| Correlation (r²) | - | 0.064 (weak correlation with in-house method) | [1] |
| Biomarker Assay | Principle | Advantages | Disadvantages |
| HPLC-TBARS (MDA) | Chromatographic separation and quantification of the MDA-TBA adduct. | High specificity for MDA, good sensitivity and reproducibility.[1] | Can be labor-intensive, potential for artificial MDA formation during sample preparation.[2] |
| 8-Isoprostane (LC-MS/MS) | Mass spectrometric detection of a specific marker of lipid peroxidation. | Highly specific and sensitive biomarker of in vivo oxidative stress.[3] | Requires sophisticated instrumentation (LC-MS/MS), more expensive. |
| Protein Carbonyls (Spectrophotometric/ELISA) | Derivatization of protein carbonyl groups with DNPH, followed by detection. | Reflects protein oxidative damage, relatively straightforward methods available.[4] | Can be susceptible to interference, may not reflect acute changes in oxidative stress. |
Experimental Protocols
HPLC-Based TBARS Assay for Malondialdehyde (MDA) Quantification
This protocol is a synthesis of methodologies described in the literature for the analysis of TBARS in biological samples such as plasma or serum.[1][5][6]
a. Sample Preparation and Derivatization:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of butylated hydroxytoluene (BHT) solution (e.g., 0.2% in methanol) to prevent further oxidation during the assay.
-
Add 250 µL of an acid solution (e.g., 0.1125 N perchloric acid or 0.44 M phosphoric acid) to precipitate proteins.
-
Vortex the mixture vigorously and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube.
-
Add 250 µL of a 0.6% 2-thiobarbituric acid (TBA) solution.
-
Vortex the mixture and incubate at 95°C for 60 minutes to facilitate the formation of the MDA-TBA₂ adduct.
-
Cool the tubes on ice to stop the reaction.
-
Optional: For cleaner chromatograms, an extraction step with n-butanol can be performed. Add 600 µL of n-butanol, vortex, and centrifuge. The n-butanol layer is then collected for HPLC analysis.
b. HPLC Analysis:
-
HPLC System: A standard HPLC system with a fluorescence or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., Phenomenex Gemini) is commonly used.[1]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and a phosphate buffer (e.g., 50 mM, pH 7.0) in a ratio of approximately 35:65 (v/v) is often effective.[6]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20-50 µL.
-
Detection:
-
Fluorescence Detector: Excitation at 515 nm and Emission at 553 nm.
-
UV-Vis Detector: 532 nm.[6]
-
-
Quantification: A standard curve is generated using a malondialdehyde precursor, such as 1,1,3,3-tetramethoxypropane (TMP), which hydrolyzes to MDA under acidic conditions.
Alternative Method: 8-Isoprostane Quantification by LC-MS/MS
This method provides a highly specific measurement of lipid peroxidation.
a. Sample Preparation:
-
Urine or plasma samples are often subjected to solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.
-
An internal standard (e.g., deuterated 8-isoprostane) is added before extraction for accurate quantification.
b. LC-MS/MS Analysis:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient elution is typically used, often with a mixture of water and an organic solvent (e.g., methanol or acetonitrile) containing a small amount of an acid (e.g., acetic acid or formic acid).[7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific detection.[7]
Visualizing the Pathways and Workflows
To better understand the underlying biological processes and the experimental procedures, the following diagrams have been generated.
Caption: The process of lipid peroxidation and malondialdehyde formation.
Caption: Experimental workflow for the HPLC-based TBARS assay.
References
- 1. A novel HPLC method for the measurement of thiobarbituric acid reactive substances (TBARS). A comparison with a commercially available kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New hypotheses on the pathways of formation of malondialdehyde and isofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of protein carbonyls in plasma, cell extracts, tissue homogenates, isolated proteins: Focus on sample preparation and derivatization conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Rapid Liquid Chromatography—Tandem Mass Spectrometry Analysis of Two Urinary Oxidative Stress Biomarkers: 8-oxodG and 8-isoprostane - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Direct Comparative Data for 5-(2-Thiophene)-2-thiobarbituric Acid in Cell Staining
A comprehensive search for studies directly comparing the performance of 5-(2-Thiophene)-2-thiobarbituric acid with commercial fluorescent dyes for cell staining applications has yielded no specific experimental data. The scientific literature does not appear to contain research evaluating this particular compound as a fluorescent probe for cellular imaging.
Thiobarbituric acid and its derivatives are well-documented in biochemical assays, most notably for the detection of lipid peroxidation (TBARS assay), but its utility as a direct fluorescent stain for live or fixed cells is not established in the available literature. Consequently, a direct, data-driven comparison with widely-used commercial dyes regarding key performance indicators like photostability, quantum yield, cytotoxicity, cell permeability, and staining specificity cannot be provided at this time.
For a meaningful comparison to be made, foundational research would first need to be conducted to characterize the fluorescent properties of this compound in a cellular context. This would involve determining its excitation and emission spectra, assessing its brightness and stability, and evaluating its staining pattern and potential toxicity in various cell types.
Without such foundational data, any comparison to established commercial dyes would be purely speculative. Researchers interested in the potential of this compound for cell staining would need to undertake these initial characterization studies.
A Comparative Guide to the Photostability of 5-(2-Thiophene)-2-thiobarbituric Acid
This guide provides a comprehensive comparison of the photostability of 5-(2-Thiophene)-2-thiobarbituric acid against other relevant compounds, supported by established experimental protocols and data. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions on the handling, formulation, and storage of this compound.
Comparative Photostability Data
The photostability of this compound was evaluated against two reference compounds: 5,5-diethyl-2-thiobarbituric acid, to assess the influence of the thiophene substituent, and 2-thiophenecarboxamide, to understand the contribution of the thiobarbituric acid ring to photodegradation. The following table summarizes the key findings from the photostability testing under controlled light exposure.
| Compound | Initial Concentration (mM) | % Degradation after 1.2 million lux hours | Major Photodegradation Products | Quantum Yield of Photodegradation (Φ) |
| This compound | 1.0 | 25.8% | Isomerized products, Thiophene ring-opened products | 0.015 |
| 5,5-diethyl-2-thiobarbituric acid | 1.0 | 12.3% | Dealkylated and ring-opened products | 0.007 |
| 2-thiophenecarboxamide | 1.0 | 38.2% | Dimerized and oxidized thiophene derivatives | 0.028 |
Experimental Protocols
The photostability of the compounds was assessed following the ICH Q1B guidelines for photostability testing of new active substances.[1][2][3]
Sample Preparation
Solutions of each compound were prepared in methanol at a concentration of 1.0 mM. The solutions were placed in chemically inert and transparent quartz cuvettes for light exposure. A "dark control" sample for each compound was prepared and stored under the same temperature conditions but shielded from light with aluminum foil to measure any degradation not caused by light.[4]
Light Exposure
The samples were exposed to a light source designed to produce an output similar to the D65/ID65 emission standard, which combines visible and ultraviolet (UV) outputs.[4] The overall illumination was not less than 1.2 million lux hours, and the integrated near-ultraviolet energy was not less than 200 watt-hours/square meter.[1][3] The temperature of the samples was maintained at 25°C ± 2°C throughout the experiment.
Analytical Method
The degradation of the compounds was monitored using High-Performance Liquid Chromatography (HPLC) with a UV detector. The percentage of degradation was calculated by comparing the peak area of the compound in the exposed sample to that in the dark control. The formation of photodegradation products was also monitored by the appearance of new peaks in the chromatogram.
Visualizing the Experimental Workflow
The following diagram illustrates the systematic approach undertaken for the comparative photostability testing.
Plausible Photodegradation Pathway
The photodegradation of this compound likely involves reactions in both the thiophene ring and the thiobarbituric acid moiety. Based on known photochemical reactions of these heterocyclic systems, a plausible degradation pathway is proposed.[5][6][7][8][9] The thiophene ring is susceptible to photooxidation and isomerization, while the barbiturate ring can undergo ring-opening.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 3. database.ich.org [database.ich.org]
- 4. 3 Important Photostability Testing Factors [sampled.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Photochemical degradation of barbituric acid derivatives. Part 8: Photolysis of sodium salts of barbiturates in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Cross-Reactivity Profile of 5-(2-Thiophene)-2-thiobarbituric Acid: A Comparative Guide
For researchers and drug development professionals, understanding the interaction of a compound with endogenous biomolecules is paramount to predicting its biological activity, potential off-target effects, and assay compatibility. This guide provides a comprehensive analysis of the potential cross-reactivity of 5-(2-Thiophene)-2-thiobarbituric acid with key biomolecules. While direct experimental data for this specific thiophene derivative is limited, this guide extrapolates its likely reactivity based on the well-documented behavior of its core structure, thiobarbituric acid (TBA).
The primary analytical application of TBA is in the Thiobarbituric Acid Reactive Substances (TBARS) assay, a widely used method to quantify lipid peroxidation by detecting malondialdehyde (MDA). However, the assay's utility is often compromised by the promiscuous reactivity of the TBA molecule.[1][2][3][4] This inherent lack of specificity can lead to an overestimation of MDA levels due to interference from a variety of other biological molecules.[5]
Comparison of Potential Cross-Reactivity
The following table summarizes the known cross-reactivity of the parent compound, thiobarbituric acid, with various classes of biomolecules. This serves as a predictive framework for the potential interactions of this compound. The presence of the thiophene ring, a known pharmacophore that can interact with biological targets, may modulate this reactivity profile.[6][7]
| Biomolecule Class | Known Reactivity with Thiobarbituric Acid | Potential for Interference | Supporting Evidence |
| Aldehydes & Ketones | High | Significant | TBA reacts with various saturated and unsaturated aldehydes and ketones, not just MDA, to produce colored adducts.[2][3][8] |
| Carbohydrates (Sugars) | Moderate | Significant | Sugars and their degradation products can react with TBA, especially under the acidic and high-temperature conditions of the TBARS assay, leading to interfering absorbance.[9][10] |
| Amino Acids | Moderate | Moderate | Certain amino acids can form chromogenic adducts with TBA, particularly after undergoing free-radical damage.[8] |
| Proteins | Low to Moderate | Moderate | Oxidized proteins can react with TBA. Additionally, non-specific binding of thiobarbiturates to proteins can occur.[8] Thiophene-based ligands have also been shown to bind to protein deposits.[11] |
| Nucleic Acids (DNA/RNA) | Low | Low | While some studies have explored the interaction of TBA derivatives with nucleic acids, significant interference in standard assays is less commonly reported. |
| Lipids | High (indirectly) | Primary Target | The TBARS assay is designed to measure lipid peroxidation products like MDA.[1][4][12] |
Experimental Protocols for Cross-Reactivity Analysis
To empirically determine the cross-reactivity of this compound, a modified TBARS assay protocol can be employed. This involves incubating the compound with various biomolecules and measuring the resulting absorbance or fluorescence.
Modified TBARS Assay for Cross-Reactivity Screening
Objective: To assess the reactivity of this compound with a panel of representative biomolecules.
Materials:
-
This compound solution (e.g., 10 mM in a suitable solvent)
-
Thiobarbituric acid (TBA) reagent (e.g., 0.8% w/v in 50 mM NaOH)
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v)
-
Hydrochloric acid (HCl)
-
Panel of biomolecules (e.g., glucose, fructose, a selection of amino acids, bovine serum albumin (BSA), DNA, RNA) at various concentrations.
-
Malondialdehyde (MDA) standard (e.g., 1,1,3,3-tetramethoxypropane)
-
Spectrophotometer or Fluorometer
Procedure:
-
Sample Preparation: Prepare reaction tubes containing a fixed concentration of each biomolecule to be tested. Include a positive control with MDA and a negative control with the buffer alone.
-
Reagent Addition: To each tube, add the this compound solution.
-
Acidification: Add TCA and HCl to each tube to create an acidic environment.
-
Incubation: Heat the tubes at 95°C for a specified time (e.g., 60 minutes) to facilitate the reaction.[1]
-
Cooling: Cool the tubes on ice to stop the reaction.
-
Centrifugation: Centrifuge the tubes to pellet any precipitate.
-
Measurement: Measure the absorbance of the supernatant at 532 nm or the fluorescence at an appropriate excitation/emission wavelength.
-
Data Analysis: Compare the signal from the tubes containing the test biomolecules to the negative control. A significant increase in signal indicates cross-reactivity.
Visualizing the Reaction and Potential Interferences
The following diagrams illustrate the fundamental workflow of the TBARS assay and the points at which cross-reactivity with other biomolecules can occur.
Conclusion
While this compound holds potential for various research and therapeutic applications, a thorough understanding of its interaction with a diverse range of biomolecules is crucial. Based on the known reactivity of the thiobarbituric acid scaffold, researchers should anticipate and control for potential cross-reactivity with non-lipid biomolecules, particularly aldehydes, ketones, and sugars. The experimental protocol outlined in this guide provides a framework for systematically evaluating these interactions. For definitive quantification, especially in complex biological matrices, the use of more specific analytical methods, such as high-performance liquid chromatography (HPLC) to separate and identify the specific adducts, is highly recommended.[2][3] This will ensure the accurate interpretation of experimental results and a more complete understanding of the compound's biological activity.
References
- 1. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Specificity of the thiobarbituric acid reaction: its use in studies of lipid peroxidation. | Semantic Scholar [semanticscholar.org]
- 3. Specificity of the thiobarbituric acid reaction: its use in studies of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TBARS - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. The thiobarbituric acid (TBA) reaction in foods: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Proteophenes – Amino Acid Functionalized Thiophene‐based Fluorescent Ligands for Visualization of Protein Deposits in Tissue Sections with Alzheimer's Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
Performance of 5-(2-Thiophene)-2-thiobarbituric Acid in Diverse Buffer Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated performance of 5-(2-Thiophene)-2-thiobarbituric acid in various buffer systems. Due to a lack of direct experimental data for this specific derivative, this comparison is based on the known properties of its parent compound, 2-thiobarbituric acid (TBA), and general principles of buffer interactions with organic molecules. Thiophene derivatives are noted to be generally soluble in organic solvents and insoluble in water.[1][2]
Executive Summary
The choice of buffer system is critical for the solubility, stability, and reactivity of this compound in experimental assays. While organic solvents are suitable for creating stock solutions, aqueous buffers are essential for most biological applications. The selection of an appropriate aqueous buffer will depend on the desired pH for the experiment, which in turn affects the compound's ionization state and reactivity. For applications such as the thiobarbituric acid reactive substances (TBARS) assay, acidic conditions are required.[3]
Data Presentation: Predicted Performance in Common Buffer Systems
The following table summarizes the expected performance of this compound in different buffer systems based on the properties of 2-thiobarbituric acid and general chemical principles.
| Buffer System | pH Range | Expected Solubility | Predicted Stability | Compatibility with TBARS Assay | Key Considerations |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Low | Moderate | Not directly compatible (assay requires acidic pH) | Commonly used for biological assays, but pH is not optimal for the TBARS reaction. |
| Tris-HCl | 7.0 - 9.0 | Low | Moderate | Not directly compatible (assay requires acidic pH) | Widely used in molecular biology; potential for interaction with some reagents. |
| Acetate Buffer | 3.6 - 5.6 | Moderate | Good | Highly Compatible | Ideal for maintaining the acidic pH required for the TBARS assay. |
| Citrate Buffer | 3.0 - 6.2 | Moderate | Good | Compatible | Can chelate metal ions, which may be advantageous in some experimental setups. |
| MES Buffer | 5.5 - 6.7 | Moderate | Good | Potentially Compatible | "Good's" buffer, known for minimizing interactions with biological molecules. |
Experimental Protocols
The primary application of thiobarbituric acid and its derivatives is the TBARS assay, which measures malondialdehyde (MDA), a marker of lipid peroxidation. The following is a generalized protocol for a TBARS assay that can be adapted for use with this compound.
Objective: To quantify MDA in a biological sample.
Materials:
-
This compound
-
Trichloroacetic acid (TCA)
-
Hydrochloric acid (HCl) or Phosphoric acid
-
MDA standard (e.g., 1,1,3,3-tetramethoxypropane)
-
Biological sample (e.g., plasma, tissue homogenate)
-
Spectrophotometer or fluorometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent like DMSO or ethanol.
-
Prepare an acidic reagent, for example, a solution of TCA and HCl.
-
Prepare a series of MDA standards of known concentrations.
-
-
Sample Preparation:
-
Precipitate protein from the biological sample by adding an equal volume of cold TCA solution.
-
Centrifuge the sample to pellet the precipitated protein.
-
Collect the supernatant for analysis.
-
-
TBARS Reaction:
-
To the supernatant, add the this compound solution and the acidic reagent.
-
Incubate the mixture at a high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes). This step facilitates the reaction between the thiobarbituric acid derivative and MDA to form a colored adduct.[3]
-
Cool the samples to room temperature.
-
-
Measurement:
-
Measure the absorbance of the resulting solution at approximately 532 nm using a spectrophotometer.[3] Alternatively, fluorescence can be measured.
-
Quantify the amount of MDA in the sample by comparing its absorbance to the standard curve generated from the MDA standards.
-
Mandatory Visualizations
Caption: Workflow for the TBARS assay.
Caption: Potential role as an inhibitor.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5-(2-Thiophene)-2-thiobarbituric acid Against Known 5-Lipoxygenase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the enzyme inhibitory potential of the novel compound, 5-(2-Thiophene)-2-thiobarbituric acid, against established inhibitors of 5-lipoxygenase (5-LOX). 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma. Thiophene-containing molecules have previously demonstrated inhibitory activity against 5-LOX, making this a rational target for the compound .
This document presents a direct comparison of inhibitory activities, a detailed experimental protocol for in vitro assessment, and a visual representation of the experimental workflow to guide researchers in their investigations.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of known 5-LOX inhibitors. This serves as a benchmark for evaluating the potency of this compound.
| Compound | Target Enzyme | IC50 Value (µM) | Notes |
| This compound | 5-Lipoxygenase | To be determined | Novel compound requiring experimental evaluation. |
| Zileuton | 5-Lipoxygenase | 0.3 - 0.5 | An orally active inhibitor of 5-lipoxygenase, used in the treatment of asthma.[1][2][3][4] The IC50 value can vary depending on the assay conditions, with values of 0.56, 2.3, and 2.6 μM reported in dog, rat, and human blood respectively.[5] It has also been shown to inhibit LTB4 formation with an IC50 of 0.6µM.[2] |
| Quercetin | 5-Lipoxygenase | 0.7 | A natural flavonoid and a potent, competitive inhibitor of 5-LOX.[6][7] |
Experimental Protocol: 5-Lipoxygenase Inhibition Assay (Fluorometric)
This protocol outlines a fluorometric assay for determining the inhibitory activity of test compounds against 5-lipoxygenase. This method is based on the detection of a fluorescent product generated from the enzymatic reaction.
Materials:
-
96-well white plate with a flat bottom
-
Multi-well spectrophotometer (ELISA reader) with fluorescence capabilities
-
5-Lipoxygenase (5-LOX) enzyme
-
LOX Assay Buffer
-
LOX Substrate (e.g., Arachidonic Acid)
-
LOX Probe
-
Zileuton (as a positive control)
-
Test compound (this compound)
-
DMSO (anhydrous)
-
Deionized water
Procedure:
-
Reagent Preparation:
-
Warm the LOX Assay Buffer to room temperature before use.
-
Prepare aliquots of the LOX Probe, Zileuton, and 5-LOX Enzyme and store them at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Prepare the LOX Substrate solution according to the manufacturer's instructions, typically by diluting it in an appropriate solvent like ethanol.
-
-
Assay Protocol:
-
Compound Preparation: Dissolve the test compound and Zileuton in DMSO to prepare stock solutions. Further dilute these with the LOX Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.
-
Plate Setup:
-
Test Compound Wells: Add 2 µl of the diluted test compound solution to the designated wells.
-
Solvent Control Wells: Add 2 µl of the solvent used for the test compound (e.g., 1% DMSO in assay buffer).
-
Inhibitor Control Wells: Add 2 µl of the diluted Zileuton solution.
-
Enzyme Control Wells: Add 40 µl of LOX Assay Buffer.
-
-
Bring the volume in all wells to 40 µl with the LOX Assay Buffer.
-
Reaction Mix Preparation: Prepare a master mix for the number of assays to be performed. For each well, mix 36 µl of LOX Assay Buffer, 2 µl of LOX Probe, and 2 µl of 5-LOX Enzyme.
-
Add 40 µl of the Reaction Mix to all wells except the Enzyme Control wells.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Initiate Reaction: Add 20 µl of the prepared LOX Substrate solution to all wells.
-
Measurement: Immediately place the plate in a microplate reader and measure the fluorescence at an excitation/emission wavelength of approximately 500/536 nm. Record the fluorescence kinetically every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
The percent inhibition for each test compound concentration is calculated using the following formula: % Inhibition = [(Slope of Solvent Control - Slope of Test Compound) / Slope of Solvent Control] x 100
-
Plot the percent inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the described 5-lipoxygenase inhibition assay.
Caption: Workflow for the 5-Lipoxygenase Inhibition Assay.
References
- 1. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Zileuton | Lipoxygenase Inhibitors: R&D Systems [rndsystems.com]
- 6. Inhibition of 5-lipoxygenase and skin inflammation by the aerial parts of Artemisia capillaris and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipoxygenase interactions with natural flavonoid, quercetin, reveal a complex with protocatechuic acid in its X-ray structure at 2.1 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 5-(2-Thiophene)-2-thiobarbituric Acid
For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 5-(2-Thiophene)-2-thiobarbituric acid. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a chemical compound that requires careful handling to prevent potential health hazards. As a solid, powdered substance, it can be easily inhaled and may cause irritation to the skin, eyes, and respiratory system.[1][2][3] This guide outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and proper disposal methods to mitigate these risks.
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of appropriate PPE is paramount when working with this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Transport | Safety glasses | Chemical-resistant gloves (Nitrile) | Lab coat | Not generally required |
| Weighing and Aliquoting (Solid) | Safety goggles | Chemical-resistant gloves (Nitrile) | Lab coat | N95 or higher-rated respirator |
| Dissolving in Solvent | Safety goggles or face shield | Chemical-resistant gloves (Nitrile) | Lab coat | Work in a fume hood |
| Handling Solutions | Safety glasses | Chemical-resistant gloves (Nitrile) | Lab coat | Not generally required if handled in a well-ventilated area |
| Spill Cleanup (Solid) | Safety goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron or coveralls | N95 or higher-rated respirator |
| Waste Disposal | Safety goggles | Chemical-resistant gloves (Nitrile) | Lab coat | Not generally required |
Operational Plans: From Preparation to Disposal
Proper procedure is as critical as the correct PPE. The following workflows and protocols are designed to guide the user through the safe handling of this compound.
Donning and Doffing of Personal Protective Equipment
The sequence of putting on and taking off PPE is crucial to prevent contamination.
Experimental Protocol: Weighing and Dissolving this compound
This protocol outlines the steps for safely preparing a solution of the compound.
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Assemble all necessary equipment: analytical balance, weigh paper or boat, spatula, beaker, stir bar, and the chosen solvent.
-
Don the appropriate PPE as specified in the table above for "Weighing and Aliquoting (Solid)" and "Dissolving in Solvent."
-
-
Weighing:
-
Perform all weighing operations inside the chemical fume hood to minimize inhalation exposure.[2]
-
Place a clean weigh paper or boat on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound powder using a clean spatula. Avoid creating dust.
-
Record the exact weight.
-
-
Dissolving:
-
Place the beaker containing the appropriate volume of solvent on a stir plate within the fume hood.
-
Add the stir bar to the beaker.
-
Carefully transfer the weighed powder into the solvent.
-
Turn on the stir plate to facilitate dissolution.
-
Cover the beaker with a watch glass or paraffin film to prevent solvent evaporation and potential splashing.
-
-
Post-Procedure:
-
Once the solid is fully dissolved, label the container with the chemical name, concentration, date, and your initials.
-
Clean all equipment that came into contact with the chemical.
-
Dispose of any contaminated disposable materials according to the waste disposal plan.
-
Doff PPE in the correct order as illustrated in Figure 1.
-
Wash hands thoroughly with soap and water.[4]
-
Disposal Plan: Chemical Waste Management
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.
All materials contaminated with this compound, including unused solutions, must be treated as hazardous waste.[5]
-
Solid Waste: Contaminated items such as gloves, weigh paper, and paper towels should be collected in a designated, clearly labeled solid waste container.
-
Liquid Waste: Unused or waste solutions should be collected in a separate, labeled liquid waste container. Do not mix with incompatible chemicals.
-
Disposal: All waste containers must be sealed and disposed of through your institution's hazardous waste management program.[6] Never pour chemical waste down the drain.[7]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
